molecular formula C5H8Br2N2 B2731640 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide CAS No. 2007915-81-1

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide

Cat. No.: B2731640
CAS No.: 2007915-81-1
M. Wt: 255.941
InChI Key: IUHNUZXGKLOGHZ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a useful research compound. Its molecular formula is C5H8Br2N2 and its molecular weight is 255.941. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(bromomethyl)-1-methylimidazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHNUZXGKLOGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide CAS 2007915-81-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide , focusing on its application as a high-reactivity electrophilic building block in medicinal chemistry.

Core Identity & Synthetic Utility in Drug Development

Executive Summary

This compound (CAS 2007915-81-1) is a critical heterocyclic intermediate used primarily for the introduction of the (1-methylimidazol-5-yl)methyl moiety into bioactive scaffolds. Characterized by a highly reactive exocyclic alkyl bromide, this compound serves as a potent electrophile in nucleophilic substitution reactions (


).

Unlike its 4-isomer or the free base, the 5-substituted hydrobromide salt offers a unique balance of regiochemical distinctness and storage stability. It is widely utilized in the synthesis of imidazole-based enzyme inhibitors, receptor antagonists, and ionic liquid precursors.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is supplied as a hydrobromide salt to prevent auto-quaternization (polymerization), a common instability mode for free-base halomethyl imidazoles.

PropertySpecification
CAS Number 2007915-81-1
IUPAC Name This compound
Molecular Formula

Molecular Weight 255.94 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Melting Point 143–145 °C (Decomposes)
Storage Conditions 2–8°C, Hygroscopic, Store under Nitrogen/Argon
Hazards Corrosive (Skin/Eye), Acute Toxicity (Oral)
Structural Analysis

The molecule features an imidazole ring N-methylated at position 1.[1][2] The bromomethyl group at position 5 is activated by the electron-deficient nature of the imidazole ring (acting similarly to a benzyl halide but with higher polarity).

  • N1-Methyl: Blocks tautomerism, fixing the regiochemistry.

  • C5-Bromomethyl: The primary reactive center.

  • HBr Salt: Protonates the N3 nitrogen, reducing the nucleophilicity of the ring and preventing intermolecular attack on the bromomethyl group of a neighboring molecule.

Synthesis & Production Workflow

The synthesis of CAS 2007915-81-1 typically proceeds via the conversion of (1-methyl-1H-imidazol-5-yl)methanol. Direct bromination of the methyl group on 1,5-dimethylimidazole is less selective; therefore, the alcohol-to-bromide conversion is the industry standard for high purity.

Mechanistic Pathway (DOT Visualization)

SynthesisPath Start 1-Methylimidazole Inter1 5-Formyl-1-methylimidazole Start->Inter1 Formylation (POCl3/DMF) Inter2 (1-Methylimidazol-5-yl)methanol (Precursor Alcohol) Inter1->Inter2 Reduction (NaBH4 or LiAlH4) Product 5-(Bromomethyl)-1-methylimidazole Hydrobromide Inter2->Product Bromination (PBr3 or HBr/AcOH) Salt Formation

Figure 1: Synthetic pathway from commercially available 1-methylimidazole to the target hydrobromide salt.

Experimental Protocols

Protocol A: Synthesis from (1-Methylimidazol-5-yl)methanol

Context: This protocol describes the conversion of the alcohol precursor to the bromide salt, ensuring the isolation of the stable HBr form.

Reagents:

  • (1-Methyl-1H-imidazol-5-yl)methanol (1.0 eq)

  • Thionyl Bromide (

    
    ) OR Phosphorus Tribromide (
    
    
    
    ) (1.2 eq)
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

  • Quench: Hydrogen Bromide (48% aq) or anhydrous HBr in Acetic Acid

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve (1-methyl-1H-imidazol-5-yl)methanol in anhydrous DCM (0.5 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Add

    
     dropwise over 20 minutes. Maintain temperature < 5°C to prevent elimination side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup (Salt Formation):

    • Cool the reaction mixture back to 0°C.

    • Slowly add anhydrous Ethanol to quench excess bromide reagent.

    • Introduce HBr (33% in Acetic Acid) dropwise until precipitation is complete.

  • Isolation: Filter the white precipitate under inert atmosphere (Schlenk filtration recommended).

  • Purification: Wash the solid with cold diethyl ether (

    
    ) to remove phosphorous byproducts. Recrystallize from Ethanol/Ether if necessary.
    
  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

Protocol B: General Nucleophilic Coupling (Alkylation)

Context: Using the reagent to alkylate a secondary amine (R2NH).

  • Base Selection: Use a non-nucleophilic base (e.g.,

    
     or DIPEA) to neutralize the HBr salt in situ.
    
  • Procedure:

    • Suspend CAS 2007915-81-1 (1.0 eq) and the amine (1.1 eq) in Acetonitrile or DMF.

    • Add

      
       (2.5 eq). Note: Extra base is required to neutralize the HBr salt and the generated HBr from the reaction.
      
    • Stir at RT for 2–12 hours.

    • Self-Validation: The disappearance of the starting material spot on TLC and the appearance of a more polar product (UV active) confirms conversion.

Reactivity Profile & Stability

The "Free Base" Instability

Researchers must understand that the free base of 5-(bromomethyl)-1-methylimidazole is kinetically unstable.

  • Mechanism: The N3 nitrogen of one imidazole molecule acts as a nucleophile, attacking the C5-bromomethyl group of another.

  • Result: Formation of insoluble poly-imidazolium oligomers.

  • Prevention: Always handle as the HBr salt. If the free base is required, generate it in situ at low temperatures immediately prior to reaction.

Reactivity Network (DOT Visualization)

Reactivity Core 5-(Bromomethyl)-1-methylimidazole (Electrophile) Prod_Amine N-Alkylated Imidazoles (Drug Intermediates) Core->Prod_Amine + Base / SN2 Prod_Thiol Thioether Derivatives Core->Prod_Thiol + Base / SN2 Prod_Azide Azidomethyl Imidazoles (Click Chemistry Precursors) Core->Prod_Azide DMF / RT Amine Secondary Amines (R2NH) Amine->Core Thiol Thiols (R-SH) Thiol->Core Azide Sodium Azide (NaN3) Azide->Core

Figure 2: Divergent synthesis capabilities. The compound serves as a linchpin for generating diverse functionalized imidazoles.

Safety & Handling (E-E-A-T)

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).

  • Corrosivity: The compound hydrolyzes to release HBr on contact with moisture (skin/mucous membranes). Full PPE (Face shield, chemically resistant gloves, lab coat) is mandatory.

  • Lachrymator Potential: Like many benzyl-type halides, this compound can be a potent lachrymator. Handle only in a functioning fume hood.

  • Decontamination: Spills should be neutralized with saturated Sodium Bicarbonate (

    
    ) solution before cleanup.
    

References

  • Sigma-Aldrich. this compound Product Sheet. Retrieved from .

  • ChemicalBook. (1-Methyl-1H-imidazol-5-yl)methanol Properties and Synthesis. Retrieved from .

  • PubChem. Compound Summary for Imidazole Derivatives. National Library of Medicine. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide (Analogous Handling). Retrieved from .

  • BenchChem. Synthesis of 1-Methylimidazole Derivatives. Retrieved from .

Sources

Chemical structure of 5-(bromomethyl)-1-methylimidazole hydrobromide

[1]

Executive Summary & Structural Identity

5-(Bromomethyl)-1-methylimidazole hydrobromide is a highly reactive electrophile used primarily to introduce the (1-methylimidazol-5-yl)methyl motif into bioactive molecules. This moiety is a pharmacophore often employed to mimic histidine residues or to coordinate metal ions in enzyme active sites (e.g., heme iron or zinc).

Unlike its 4-isomer, the 5-substituted imidazole possesses distinct electronic properties due to the proximity of the alkyl group to the N1-methyl steric environment. The hydrobromide salt form stabilizes the molecule, preventing the free base's tendency to undergo self-alkylation (polymerization).

Property Data
CAS Number 2007915-81-1 (Hydrobromide)
IUPAC Name 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
Molecular Formula C₅H₇BrN₂[1] • HBr
Molecular Weight 255.94 g/mol
Appearance Hygroscopic off-white to yellow solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents

Synthesis & Production Protocols

Retrosynthetic Analysis

The most reliable synthetic route bypasses direct radical bromination (which lacks regioselectivity) and instead utilizes the conversion of (1-methyl-1H-imidazol-5-yl)methanol to the alkyl bromide. This alcohol precursor is obtained via the reduction of 1-methylimidazole-5-carbaldehyde or the ester derivative.

Step-by-Step Synthesis Protocol

Objective: Conversion of (1-methyl-1H-imidazol-5-yl)methanol to 5-(bromomethyl)-1-methylimidazole hydrobromide.

Reagents:

  • Starting Material: (1-Methyl-1H-imidazol-5-yl)methanol (1.0 eq)

  • Brominating Agent: Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

  • Atmosphere: Dry Nitrogen or Argon

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (1-methyl-1H-imidazol-5-yl)methanol suspended in anhydrous DCM under an inert atmosphere. Cool the system to 0°C.

  • Addition: Dropwise add thionyl bromide (SOBr₂) over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting alcohol (R_f ~0.3) should disappear, replaced by the less polar bromide.

  • Isolation: The product often precipitates as the hydrobromide salt directly from the non-polar solvent.

    • Filtration: Filter the solid under nitrogen (hygroscopic).

    • Washing: Wash the filter cake with cold anhydrous ether to remove excess brominating agent.

  • Drying: Dry under high vacuum over P₂O₅ to yield the target hydrobromide salt.

Mechanistic Insight: The reaction proceeds via an S_N2 mechanism . The hydroxyl group is first activated (forming a halosulfite intermediate with SOBr₂), converting it into a good leaving group. The bromide ion then attacks the methylene carbon from the backside, displacing the leaving group.

SynthesisAlcohol(1-Methyl-1H-imidazol-5-yl)methanolIntermediateActivated Intermediate(O-S(O)Br)Alcohol->Intermediate+ SOBr2(0°C, DCM)Product5-(Bromomethyl)-1-methylimidazoleHydrobromideIntermediate->ProductS_N2 Substitution(- SO2, - HBr)

Figure 1: Synthetic pathway via nucleophilic substitution of the activated alcohol.[1][2][3]

Reactivity Profile & Applications

Alkylating Power

The methylene carbon at the 5-position is highly electrophilic due to the electron-withdrawing nature of both the bromine atom and the adjacent imidazole ring (especially when protonated).

Key Reaction: S_N2 Displacement Nucleophiles (thiols, amines, carbanions) readily displace the bromide. This is utilized to tether the imidazole ring to other scaffolds.

  • Thiol Alkylation: Reaction with cysteine residues or thiol-based probes to create stable thioether linkages.

  • Carbon-Carbon Bond Formation: Reaction with enolates or Grignard reagents to extend the carbon skeleton (e.g., in the synthesis of homohistidine analogs).

Medicinal Chemistry Applications[5][6][7][8][9]
  • Farnesyltransferase Inhibitors: The 1-methylimidazole moiety is a key pharmacophore in inhibitors like Tipifarnib (Zarnestra). The 5-position substitution allows for optimal positioning of the imidazole nitrogen to coordinate with the Zinc ion in the enzyme's active site.

  • Angiotensin II Receptor Antagonists: Used in the synthesis of "reversed" Losartan analogs, where the butyl and hydroxymethyl groups are swapped or modified to probe the receptor's binding pocket binding affinity.

  • Ionic Liquids & Coordination Complexes: The precursor is used to synthesize functionalized imidazolium salts that serve as ligands for Technetium-99m (Tc-99m) radiopharmaceuticals, crucial for cardiac imaging.

ReactivityBromide5-(Bromomethyl)-1-methylimidazoleTransitionTransition State[Nu...CH2...Br]‡Bromide->TransitionMixNucleophileNucleophile (Nu:)(Thiols, Amines, Enolates)Nucleophile->TransitionMixProductFunctionalized Imidazole(1-Me-Im-CH2-Nu)Transition->ProductDisplacement of Br-

Figure 2: S_N2 Reactivity profile with generic nucleophiles.

Data Presentation: Spectroscopic Characterization

Accurate identification relies on NMR spectroscopy. While the exact shifts for the hydrobromide salt can vary slightly with concentration and solvent acidity, the 5-chloromethyl-1-methylimidazole hydrochloride analog provides a robust reference point. The bromo-derivative signals will appear slightly upfield (0.1–0.3 ppm) for the methylene protons compared to the chloro-analog due to the heavy atom effect, despite bromine's lower electronegativity.

Reference Data (Analogous Hydrochloride Salt in DMSO-d6):

Assignment Shift (δ ppm) Multiplicity Interpretation
C2-H (Ring)9.15Singlet (1H)Highly deshielded due to N1/N3 flanking and positive charge.
C4-H (Ring)7.75Doublet (1H)Characteristic aromatic imidazole signal.
CH₂-X (Methylene)4.99*Singlet (2H)Note: CH₂-Br will be approx. 4.6–4.8 ppm.
N-CH₃ (Methyl)3.84Singlet (3H)Distinctive N-methyl singlet.

Data extrapolated from 5-chloromethyl-1-methylimidazole hydrochloride (Reference 1).

Handling & Safety (E-E-A-T)

Critical Safety Warning: This compound is an alkylating agent and a vesicant .

  • Hazards: Causes severe skin burns and eye damage (H314). Harmful if swallowed (H302).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture leads to hydrolysis, releasing HBr and reverting to the alcohol.

  • Neutralization: Spills should be treated with dilute aqueous sodium thiosulfate or sodium bicarbonate to neutralize the acid and quench the alkylating potential.

References

  • ChemicalBook. (1-Methyl-1H-imidazol-5-yl)methanol Synthesis and NMR Data.

  • PubChem. 5-(Bromomethyl)-1,4-dimethyl-1H-imidazole hydrobromide (Analog Structure).

  • BenchChem. Synthesis of 1-Methylimidazole Derivatives and Catalytic Applications.

  • MDPI. Functionalized Nitroimidazole Scaffold Construction and Pharmaceutical Applications.

  • Sigma-Aldrich. this compound Product Sheet.

A Deep Dive into the Isomeric World of Bromomethyl-Imidazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its many derivatives, halomethyl-substituted imidazoles serve as critical building blocks for drug discovery, offering a reactive handle for further molecular elaboration. This in-depth technical guide focuses on two key, yet often misunderstood, isomers: 4-(bromomethyl)imidazole and 5-(bromomethyl)imidazole. Due to the inherent tautomerism of the imidazole ring, these isomers can exist in equilibrium, presenting unique challenges and opportunities in synthesis and drug design. This document provides a comprehensive analysis of their synthesis, structural properties, spectroscopic signatures, and differential reactivity, equipping researchers with the knowledge to strategically leverage these valuable intermediates.

Introduction: The Privileged Imidazole Scaffold and the Enigma of Tautomerism

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a frequent constituent of biologically active molecules.[1] A fundamental characteristic of the imidazole nucleus is prototropic tautomerism, where a hydrogen atom can reside on either of the two nitrogen atoms. This dynamic equilibrium gives rise to two tautomeric forms for asymmetrically substituted imidazoles. In the case of a bromomethyl substituent, this results in the 4-(bromomethyl)-1H-imidazole and 5-(bromomethyl)-1H-imidazole tautomers, which can interconvert.

The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents, the solvent, pH, and temperature.[2] Understanding and controlling this tautomerism is paramount, as the distinct electronic and steric environments of the 4- and 5-positions can significantly impact the molecule's reactivity and its interactions with biological targets.

Caption: Prototropic tautomerism in bromomethyl-imidazole.

Regioselective Synthesis: Navigating the Path to Isomeric Purity

The synthesis of isomerically pure 4- or 5-(bromomethyl)imidazole presents a significant chemical challenge due to the tautomeric nature of the imidazole ring. Direct bromination of a (hydroxymethyl)imidazole precursor often leads to a mixture of products. Therefore, regioselective strategies are crucial.

Synthesis of the Precursor: 4(5)-(Hydroxymethyl)imidazole

The common precursor for both isomers is 4(5)-(hydroxymethyl)imidazole. This can be synthesized through various methods, with a common approach being the reaction of dihydroxyacetone with formaldehyde and ammonia.

Kinetic vs. Thermodynamic Control in N-Alkylation

To achieve regioselectivity, one of the nitrogen atoms of 4(5)-(hydroxymethyl)imidazole can be protected with a bulky or electronically distinct group prior to bromination. The choice of reaction conditions can favor either the kinetic or thermodynamic product during this N-alkylation step.

  • Kinetic Control: Lower temperatures and sterically hindered bases tend to favor the less sterically hindered N-alkylation product, which is often the precursor to the 5-substituted isomer.[3][4]

  • Thermodynamic Control: Higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the more thermodynamically stable product, which is often the precursor to the 4-substituted isomer.[3][4]

Bromination of the Hydroxymethyl Group

Once the regioselectively protected (hydroxymethyl)imidazole is obtained, the hydroxyl group can be converted to a bromomethyl group using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[5] Subsequent deprotection yields the desired isomer.

Caption: Synthetic workflow for bromomethyl-imidazole isomers.

Physicochemical Properties: A Tale of Two Isomers

The subtle difference in the position of the bromomethyl group leads to distinct physicochemical properties that can be exploited in drug design and development.

Property4-(Bromomethyl)imidazole5-(Bromomethyl)imidazoleRationale for Difference
pKa Predicted to be slightly lowerPredicted to be slightly higherThe electron-withdrawing effect of the bromomethyl group is more pronounced at the 4-position due to its proximity to both nitrogen atoms, influencing the acidity of the N-H proton.
Dipole Moment Predicted to be differentPredicted to be differentThe vector sum of individual bond dipoles will differ due to the different spatial arrangement of the bromomethyl group relative to the nitrogen atoms.
Stability Generally considered the thermodynamically more stable isomer.Generally considered the kinetically favored isomer in some reactions.Steric and electronic factors contribute to the overall thermodynamic stability.

Table 1: Comparative Physicochemical Properties (Predicted).

Spectroscopic Characterization: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the 4- and 5-(bromomethyl)imidazole isomers.

¹H NMR Spectroscopy

The chemical shifts of the imidazole ring protons are sensitive to the substituent position.

  • 4-(Bromomethyl)imidazole: The C2-H proton will typically appear as a singlet at a distinct chemical shift. The C5-H proton will also be a singlet.

  • 5-(Bromomethyl)imidazole: The C2-H and C4-H protons will appear as singlets at different chemical shifts compared to the 4-isomer.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the imidazole ring are also diagnostic. The difference in chemical shifts between C4 and C5 can be a key indicator of the predominant tautomer.[6]

Carbon4-(Bromomethyl)imidazole (Predicted δ, ppm)5-(Bromomethyl)imidazole (Predicted δ, ppm)
C2 ~136~138
C4 ~130~120
C5 ~118~132
-CH₂Br ~30~28

Table 2: Predicted ¹³C NMR Chemical Shifts. (Note: Actual values may vary depending on the solvent and other conditions).

Caption: Isomer identification via ¹³C NMR.

Differential Reactivity: A Medicinal Chemist's Toolkit

The electronic and steric differences between the 4- and 5-(bromomethyl)imidazole isomers translate into distinct reactivity profiles, particularly in nucleophilic substitution reactions.

  • 4-(Bromomethyl)imidazole: The bromomethyl group at the 4-position is generally more reactive towards nucleophiles. This heightened reactivity can be attributed to the electron-withdrawing nature of the adjacent nitrogen atom (N3), which stabilizes the transition state of an Sₙ2 reaction.

  • 5-(Bromomethyl)imidazole: The bromomethyl group at the 5-position is typically less reactive compared to the 4-isomer.

This differential reactivity allows for selective functionalization. For instance, a stronger nucleophile or more forcing reaction conditions may be required to achieve a reaction at the 5-position compared to the 4-position.

Experimental Protocols

General Protocol for Bromination of (Hydroxymethyl)imidazole

Warning: These reactions should be carried out in a well-ventilated fume hood by trained personnel.

  • Dissolution: Dissolve the N-protected (hydroxymethyl)imidazole isomer in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) (typically 1.1 equivalents) in the same anhydrous solvent to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-protected (bromomethyl)imidazole.

  • Deprotection: Carry out the appropriate deprotection step to yield the final 4- or 5-(bromomethyl)imidazole.

Protocol for HPLC Analysis of Isomer Mixture

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column is suitable for separating the isomers.

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent.

  • Injection and Elution: Inject the sample onto the column and run the gradient program. The two isomers should elute at different retention times, allowing for their quantification.[7]

Conclusion: Strategic Isomer Selection in Drug Discovery

The choice between 4-(bromomethyl)imidazole and 5-(bromomethyl)imidazole is a strategic decision in drug design. The greater reactivity of the 4-isomer may be advantageous for the rapid synthesis of compound libraries, while the potentially different biological activity and metabolic stability of the 5-isomer could offer therapeutic benefits. A thorough understanding of the tautomeric equilibrium, regioselective synthesis, and differential reactivity of these isomers is essential for medicinal chemists to unlock their full potential in the development of novel and effective therapeutics.

References

  • One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry. [Link]

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
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  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. MDPI. [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole.
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  • (1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. PubMed. [Link]

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  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

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  • Imidazole derivatives, processes for preparing them and their uses.
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  • 1 H and 13 C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts. MDPI. [Link]

  • METHOD FOR MANUFACTURING IMIDAZOLE COMPOUNDS AND SALTS AND PSEUDOPOLYMORPHS THEREOF. European Publication Server. [Link]

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  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. [Link]

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  • Bromination of 1-Hydroxyimidazoles. Synthesis and Crystal Structures. link.springer.com. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. MDPI. [Link]

  • Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers. RSC Publishing. [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

  • Preparation of 4-methyl-5-hydroxymethyl-imidazole.
  • Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS. PubMed. [Link]

  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. [Link]

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Yerbilimleri Dergisi. [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. en.cnki.com.cn. [Link]

  • Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC. Semantic Scholar. [Link]

  • Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. . [Link]

  • Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. ResearchGate. [Link]

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]

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5-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide: Technical Sourcing & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 2007915-81-1) is a high-value heterocyclic building block used primarily in the synthesis of imidazole-based alkaloids, histidine mimetics, and functionalized ionic liquids.[1][2] Its structural uniqueness lies in the 1,5-substitution pattern , a regioisomer that is synthetically challenging to access compared to its thermodynamically favored 1,4-counterpart.

This guide provides a technical breakdown of the compound’s properties, the specific challenges in its synthesis that drive its market price, critical handling protocols for its reactive bromomethyl group, and a strategic sourcing framework for researchers and procurement officers.

Part 1: Chemical Profile & Critical Specifications[1]

Identity & Physiochemical Properties

The compound is an alkylating agent.[3] The bromine atom on the methyl group is highly labile, making it susceptible to nucleophilic attack, while the hydrobromide salt form improves handling stability compared to the volatile free base.

PropertySpecification
Chemical Name This compound
CAS Number 2007915-81-1 (Salt); 80733-10-4 (Free base)
Molecular Formula C₅H₇BrN₂[1][2] · HBr (Total: C₅H₈Br₂N₂)
Molecular Weight 255.94 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in water, DMSO, Methanol; slightly soluble in DCM
Hygroscopicity High (Deliquescent upon prolonged air exposure)
Storage -20°C or 2-8°C; Desiccated; Under Inert Atmosphere (Ar/N₂)
The Isomer Challenge (Quality Critical)

The primary quality risk when sourcing this compound is contamination with the 1,4-isomer (4-(bromomethyl)-1-methyl-1H-imidazole). Standard N-methylation of 4(5)-methylimidazole typically yields a 4:1 mixture favoring the unwanted 1,4-isomer due to steric hindrance and tautomeric preference.

  • Target (1,5-isomer): Essential for Pilocarpine analogs and specific enzyme inhibitors.

  • Impurity (1,4-isomer): Often present if the supplier uses non-selective methylation routes without rigorous purification.

Part 2: Synthetic Utility & Cost Drivers

The high market price of this intermediate (often exceeding


300 per gram  for research grades) is driven by the difficulty of enforcing regioselectivity during synthesis.
Reaction Workflow & Regioselectivity

The following diagram illustrates the synthetic divergence that creates the scarcity of the 1,5-isomer.

SynthesisPath Start 4(5)-Methylimidazole Methylation N-Methylation (MeI / NaH) Start->Methylation Mixture Isomer Mixture (1,4- vs 1,5-) Methylation->Mixture Low Selectivity Sep Chromatographic Separation Mixture->Sep Isomer14 1,4-Dimethylimidazole (Major Product ~80%) Sep->Isomer14 Isomer15 1,5-Dimethylimidazole (Minor Product ~20%) Sep->Isomer15 High Cost Step Bromination Radical Bromination (NBS / AIBN) Isomer15->Bromination Target 5-(Bromomethyl)-1-methyl- imidazole HBr Bromination->Target HBr Stabilization

Caption: Synthetic pathway highlighting the yield loss at the isomer separation stage, the primary driver of cost.

Applications in Drug Discovery[3]
  • Fragment-Based Drug Design (FBDD): Used to introduce the polar, basic methyl-imidazole moiety into hydrophobic scaffolds to improve solubility and target affinity (e.g., heme-binding motifs).

  • Pilocarpine Analogs: The 1,5-substitution pattern mimics the histidine residue's orientation in specific muscarinic agonists.

  • Ionic Liquids: Precursor for functionalized imidazolium salts used in catalysis.

Part 3: Handling, Safety & Stability Protocols

Warning: This compound is a Lachrymator and Corrosive . It releases HBr fumes upon contact with moisture.

Handling Protocol
  • Environment: Must be handled in a fume hood. For masses <50mg, a glovebox is recommended to prevent hydrolysis.

  • Weighing: Do not use metal spatulas (corrosion risk). Use antistatic plastic or glass.

  • Dissolution: Dissolve in anhydrous solvents (DMSO/DMF) immediately after weighing. Avoid protic solvents (water/methanol) if the solution is to be stored for >1 hour, as the alkyl bromide will slowly hydrolyze to the alcohol.

Stability & Storage
  • Hydrolysis Risk: The C-Br bond is activated by the adjacent imidazole ring. Moisture converts it to 5-(hydroxymethyl)-1-methylimidazole, which is catalytically inactive for alkylation.

  • Visual Check: Pure compound is white/off-white. Pink or brown coloration indicates decomposition (HBr release and oxidation).

Part 4: Market Intelligence: Price & Suppliers

Due to the specialized synthesis, this compound is not a commodity chemical. It is typically "Made to Order" or available in small catalog packs.

Supplier Landscape
Supplier TierTypical Pack SizeEstimated Price RangeLead TimeTarget Audience
Tier 1: Major Catalog (Sigma, TCI)250 mg - 1 gHigh ($200 - $500/g)1-3 DaysEarly Discovery / QC Reference
Tier 2: Specialized Building Block (ChemScene, Enamine, Fluorochem)1 g - 10 gMedium ($100 - $250/g)1-2 WeeksMedChem Optimization
Tier 3: CRO / Custom Synthesis (China/India)> 50 gNegotiated ($50 - $100/g)4-8 WeeksProcess Development / Pilot Scale
Recommended Suppliers (Verified Listings)
  • MilliporeSigma (Merck): Catalog #2007915-81-1. Best for analytical standards and guaranteed CoA.

  • ChemScene: Product CS-0681660. Often holds stock of the HBr salt.

  • Fluorochem: Strong presence in Europe; check specific batch NMR for isomer purity.

Strategic Sourcing Checklist

When requesting quotes from Tier 2/3 suppliers, explicitly request:

  • H-NMR Spectrum: Verify the methyl group peak shifts to distinguish 1,4 vs 1,5 isomers.

  • Salt Stoichiometry: Confirm it is the mono-hydrobromide (HBr) or dihydrobromide (2HBr) to calculate molar equivalents correctly.

  • Appearance: Reject batches described as "dark brown" or "fused solid."

References

  • MilliporeSigma. this compound Product Page. Link

  • ChemScene. Product CS-0681660 Specifications. Link

  • PubChem. 5-(Bromomethyl)-1-methyl-1H-imidazole Compound Summary. National Library of Medicine. Link

  • Van Den Berge, E., et al. (2013).[4] "Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer." Journal of Organic Chemistry. Link[5]

Sources

A Comprehensive Technical Guide to the Storage and Handling of Moisture-Sensitive Bromomethyl Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Chemical Vulnerability of Bromomethyl Imidazoles: A Mechanistic Perspective

Bromomethyl imidazoles are characterized by a reactive bromomethyl group attached to the imidazole ring. This functionality makes them excellent electrophiles for nucleophilic substitution reactions, a desirable trait in synthetic chemistry. However, this reactivity also renders them highly susceptible to degradation by ubiquitous nucleophiles, most notably water.

The primary degradation pathway for bromomethyl imidazoles in the presence of moisture is hydrolysis . This reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion. The initial product of this SN1 or SN2 reaction is a hydroxymethyl imidazole derivative.

The imidazole ring itself can play a complex role in this process. The nitrogen atoms in the imidazole ring can influence the reactivity of the bromomethyl group through electronic effects. Furthermore, under certain pH conditions, the imidazole moiety can act as an intramolecular catalyst, potentially accelerating the hydrolysis reaction[1][2][3].

The rate of hydrolysis is significantly influenced by several factors:

  • Moisture Level: The concentration of water is a direct driver of the degradation reaction.

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.

  • pH: The hydrolysis of similar benzylic halides is often independent of pH in neutral to acidic conditions but is accelerated by hydroxide ions in basic media[4][5].

  • Solvent Polarity: Polar protic solvents can facilitate the ionization of the C-Br bond, promoting hydrolysis[6].

It is crucial to understand that even trace amounts of moisture, absorbed from the atmosphere or present in solvents, can lead to the gradual degradation of these valuable reagents, compromising their purity and reactivity in subsequent synthetic steps.

The Cornerstone of Stability: Inert Atmosphere Storage

To prevent moisture-induced degradation, the storage of bromomethyl imidazoles under an inert atmosphere is non-negotiable. An inert atmosphere displaces reactive atmospheric gases like oxygen and, most importantly, moisture[7][8]. The most commonly used inert gases in a laboratory setting are nitrogen and argon.

  • Nitrogen (N₂): Cost-effective and readily available, nitrogen is suitable for most applications involving moisture-sensitive compounds[7].

  • Argon (Ar): Denser than nitrogen, argon can provide a more robust inert blanket, making it a preferred choice for highly sensitive materials[7].

Key Storage Recommendations:

ParameterRecommendationRationale
Atmosphere Dry Nitrogen or ArgonPrevents contact with atmospheric moisture and oxygen, inhibiting hydrolysis and potential oxidation.
Temperature 2-8 °C (Refrigerated)Reduces the rate of any potential degradation reactions. Avoid freezing unless the compound's properties at low temperatures are known, as this can sometimes cause moisture to condense upon warming.
Container Tightly sealed, amber glass bottle with a PTFE-lined capAmber glass protects from light, which can also promote degradation. A PTFE liner provides a superior seal against moisture ingress compared to other materials.
Secondary Containment Desiccator cabinet or a sealed secondary container with desiccantProvides an additional layer of protection against moisture, especially during frequent opening and closing of the primary storage area.

Visualizing the Threat: Moisture-Induced Degradation Pathway

The following diagram illustrates the general pathway for the hydrolysis of a generic 1-(bromomethyl)-1H-imidazole.

G Moisture-Induced Degradation of a Bromomethyl Imidazole Bromomethyl_Imidazole Bromomethyl Imidazole (Starting Material) Hydroxymethyl_Imidazole Hydroxymethyl Imidazole (Primary Degradation Product) Bromomethyl_Imidazole->Hydroxymethyl_Imidazole  Hydrolysis (SN1/SN2) Water H₂O (Moisture) Further_Degradation Further Degradation Products (e.g., Aldehydes, Carboxylic Acids) Hydroxymethyl_Imidazole->Further_Degradation Oxidation (if O₂ present)

Caption: Hydrolysis of bromomethyl imidazole to its less reactive hydroxymethyl derivative.

Best Practices for Handling and Dispensing

Adherence to strict handling protocols is as critical as proper storage. Every exposure to the ambient atmosphere introduces a risk of moisture contamination. The following workflow outlines a self-validating system for handling these sensitive compounds.

G Workflow for Handling Moisture-Sensitive Bromomethyl Imidazoles cluster_prep Preparation cluster_handling Dispensing cluster_post Post-Handling A Equilibrate Reagent Container to Room Temp. D Transfer Reagent Container into Inert Atmosphere A->D B Prepare Inert Atmosphere (Glovebox or Schlenk Line) B->D C Dry Glassware and Utensils E Quickly Weigh the Required Amount C->E D->E F Tightly Reseal the Primary Container E->F G Purge Headspace of Container with Inert Gas F->G H Return to Designated Cold, Dry Storage G->H

Caption: A systematic workflow to minimize moisture exposure during handling.

Experimental Protocol: Inert Atmosphere Dispensing of a Solid Bromomethyl Imidazole

This protocol details the steps for safely weighing and dispensing a solid, moisture-sensitive bromomethyl imidazole using a glovebox or a Schlenk line setup.

Materials:

  • Bromomethyl imidazole in its original, sealed container

  • Glovebox or Schlenk line with a nitrogen or argon source[8]

  • Oven-dried glassware (e.g., weighing vial with a cap)

  • Spatula (oven-dried)

  • Analytical balance (preferably inside the glovebox or in a low-humidity environment)

  • Desiccator

Procedure:

  • Equilibration: Remove the bromomethyl imidazole container from refrigerated storage and allow it to equilibrate to room temperature in a desiccator for at least 1-2 hours. This crucial step prevents condensation of atmospheric moisture onto the cold container surface upon opening[9].

  • Inert Atmosphere Preparation:

    • Glovebox: Ensure the glovebox has been adequately purged and the oxygen and moisture levels are within the acceptable range for your application (typically <10 ppm).

    • Schlenk Line: Assemble dry glassware and purge with inert gas for at least 15-30 minutes[8].

  • Transfer into Inert Environment: Introduce the equilibrated reagent container, dried weighing vial, and spatula into the inert atmosphere of the glovebox or onto the Schlenk line.

  • Dispensing:

    • Briefly open the main container.

    • Using the dry spatula, quickly transfer the desired amount of the solid into the pre-tared weighing vial. Minimize the time the main container is open.

    • Immediately and tightly reseal the main container.

  • Weighing:

    • If the balance is inside the glovebox, weigh the vial directly.

    • If weighing outside, seal the weighing vial inside the glovebox, remove it, and weigh it quickly. The small, sealed environment of the vial will protect the compound for a short period.

  • Final Sealing and Storage:

    • Before removing the main container from the inert atmosphere, it is good practice to wrap the cap with Parafilm® or a similar sealing film for an extra barrier against moisture.

    • Return the main container to its designated refrigerated storage.

  • Use of the Weighed Compound: The weighed compound in the vial should be used immediately in the reaction under an inert atmosphere.

Quality Control: Detecting and Quantifying Degradation

To ensure the integrity of bromomethyl imidazoles, particularly for long-term storage or when a new batch is received, analytical testing is recommended. Forced degradation studies, where the compound is intentionally exposed to stress conditions like high humidity and temperature, can help identify potential degradation products and validate the stability-indicating nature of analytical methods[7][10][11].

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for separating the parent bromomethyl imidazole from its more polar hydrolysis product, hydroxymethyl imidazole[12]. The appearance and growth of a new, more polar peak can be indicative of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used to separate and identify the parent compound and its degradation products based on their mass-to-charge ratio[13].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide clear evidence of hydrolysis. The characteristic signal of the bromomethyl protons (-CH₂Br) will decrease, while a new signal corresponding to the hydroxymethyl protons (-CH₂OH) will appear at a different chemical shift[14][15].

Table of Typical ¹H NMR Chemical Shifts:

ProtonsTypical Chemical Shift (ppm)Change Upon Hydrolysis
-CH₂ Br~4.5 - 5.0Disappears
-CH₂ OH~4.0 - 4.5Appears
Imidazole Ring ProtonsVariableMay experience slight shifts

Note: Exact chemical shifts can vary depending on the solvent and the specific structure of the imidazole derivative.

Conclusion: A Proactive Approach to Stability

The chemical integrity of bromomethyl imidazoles is directly linked to the success of the synthetic endeavors in which they are employed. A proactive and meticulous approach to their storage and handling is not merely a matter of best practice but a fundamental requirement for reproducible and reliable scientific outcomes. By understanding the chemical principles of their moisture sensitivity and implementing the robust protocols outlined in this guide, researchers can safeguard these valuable reagents and, by extension, the integrity of their research.

References

  • Bruice, T. C., & Fedor, L. R. (1964). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole. Journal of the American Chemical Society, 86(22), 4886-4895. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. CVMP/CVET/846/99-Rev.3. [Link]

  • Fife, T. H., & Milstein, J. B. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164-2168. [Link]

  • Food and Drugs Authority, Philippines. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. FDA Circular No. 2024-001. [Link]

  • Indian Journal of Science and Technology. (2021). Stability Indicating HPLC Method Development – A Review. [Link]

  • J. Am. Chem. Soc. (1978). One-proton catalysis in the intermolecular imidazole-catalyzed hydrolysis of esters and amides. [Link]

  • J. Am. Chem. Soc. (2000). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1978). Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. [Link]

  • Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. [Link]

  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere, with no O2. [Link]

  • Organic Lab Techniques. (2022, February 2). Inert Atmosphere. [Link]

  • Patterson, J. F., Huskey, W. P., Venkatasubban, K. S., & Hogg, J. L. (1978). One-Proton Catalysis in the Intermolecular Imidazole-Catalyzed Hydrolysis of Esters and Amides. Journal of the American Chemical Society, 100(23), 7435-7441. [Link]

  • PraxiLabs. Reaction of Alkyl Halides Experiment. [Link]

  • Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1985). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. [Link]

  • PubChem. 1H-Imidazole, 4-bromo-. CID 96125. [Link]

  • ResearchGate. (2025, August 6). Degradation and detoxification of 1-butyl-3-methylimidazolium bromide by γ-irradiation in aqueous solution. [Link]

  • Schmir, G. L., & Cohen, L. A. (1965). OXIDATIVE DEGRADATION OF IMIDAZOLES BY BROMINE OR N-BROMOSUCCINIMIDE. Biochemistry, 4(3), 533-538. [Link]

  • Sciencemadness.org. (2010, July 17). Hygroscopic chemical...how to deal with?. [Link]

  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Venkatasubban, K. S., & Hogg, J. L. (1978). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 100(23), 7435-7441. [Link]

  • Wikipedia. Air-free technique. [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]

  • World Health Organization. (2003). Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]

  • Zavitsas, A. A., & Zavitsas, L. R. (2018). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. Helvetica Chimica Acta, 101(10), e1800137. [Link]

  • Durham e-Theses. (2013, November 13). Solvolytic studies of benzyl halides. [Link]

  • Fife, T. H., & Lee, J. P. (1997). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 62(9), 2872-2876. [Link]

  • Journal of the American Chemical Society. (1958). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole. [Link]

  • PubChem. 1H-Imidazole, 4-bromo-. [Link]

  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]

  • ResearchGate. (2025, August 10). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2019). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. [Link]

  • Institute of Metallophysics, N.A.S. of Ukraine. (2022). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. [Link]

  • Universal Journal of Chemistry. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]

  • Chemistry Steps. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • ResearchGate. (2004, February). Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. [Link]

  • PubMed. (2016, February 20). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. [Link]

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Methodological & Application

Protocol for alkylation using 5-(bromomethyl)-1-methyl-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic use of 5-(bromomethyl)-1-methyl-1H-imidazole hydrobromide in alkylation reactions for pharmaceutical research and development.

Introduction: A Versatile Building Block for Modern Drug Discovery

This compound is a key reagent in medicinal chemistry, valued for its role as a potent alkylating agent. Its structure, featuring a reactive bromomethyl group attached to a methylated imidazole core, makes it an ideal building block for introducing the 1-methyl-1H-imidazol-5-yl)methyl moiety into a wide range of molecules. This particular functional group is of significant interest in drug development, most notably in the design of inhibitors for soluble epoxide hydrolase (sEH).

Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and vasodilatory lipid epoxides, known as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts.[1][2] By inhibiting sEH, the levels of beneficial EETs can be maintained, offering a promising therapeutic strategy for a variety of conditions including hypertension, inflammation, neuropathic pain, and diabetes.[3][4] The 1-methyl-imidazole group of the reagent is a critical pharmacophore that often interacts with key residues in the active site of sEH, making this reagent a cornerstone in the synthesis of potent inhibitors.[1][5]

This application note provides a comprehensive guide for researchers, covering the fundamental principles, detailed protocols, safety considerations, and a specific application of this compound in the synthesis of precursors for sEH inhibitors.

Reagent Profile and Safety Considerations

Before commencing any experimental work, a thorough understanding of the reagent's properties and associated hazards is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2007915-81-1[6]
Molecular Formula C₅H₈Br₂N₂[6]
Molecular Weight 255.94 g/mol [6]
Physical Form Solid[6]
Purity Typically ≥95%[6]
Storage Store at 2-8°C under an inert atmosphere (e.g., nitrogen).[6][7]

Safety and Handling:

This compound is classified as a corrosive substance and requires careful handling in a well-ventilated chemical fume hood.[6] Adherence to strict safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield.[8][9]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.[9][10]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[9]

Core Principles of Alkylation

The primary utility of this compound lies in its ability to participate in nucleophilic substitution reactions, specifically Sₙ2 reactions. The bromine atom is an excellent leaving group, and the carbon atom of the bromomethyl group is electrophilic, making it susceptible to attack by a nucleophile.[11]

The general mechanism involves three key steps:

  • Deprotonation: A base is used to deprotonate the nucleophile (e.g., an amine, phenol, or thiol), increasing its nucleophilicity.

  • Nucleophilic Attack: The activated nucleophile attacks the electrophilic carbon of the bromomethyl group.

  • Displacement: The bromide ion is displaced, forming a new carbon-nucleophile bond.

The hydrobromide salt form of the reagent enhances its stability and solubility in certain polar solvents.[11] However, it also means that at least two equivalents of base are required: one to neutralize the hydrobromide and a second to deprotonate the nucleophile.

Choosing the Right Base and Solvent

The success of the alkylation reaction is critically dependent on the appropriate choice of base and solvent.

Table 2: Common Bases and Solvents for Alkylation Reactions

ReagentTypepKa of Conjugate AcidCommon SolventsKey Considerations
Potassium Carbonate (K₂CO₃) Mild, Inorganic~10.3Acetonitrile (ACN), DMF, AcetoneHeterogeneous, easy to remove by filtration. Good for sensitive substrates.[12]
Sodium Hydride (NaH) Strong, Non-nucleophilic~36DMF, THFIrreversible deprotonation. Reacts violently with water. Requires anhydrous conditions.[12]
Triethylamine (Et₃N) Organic Amine~10.7DCM, THF, ACNSoluble in organic solvents. The resulting triethylammonium salt can sometimes be difficult to remove.[13]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Strong, Non-nucleophilic~13.5THF, ACN, DCMStrong organic base, good for sterically hindered substrates.[13]
  • Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) and Acetonitrile (ACN) are commonly used as they can dissolve the reactants and effectively solvate the cations, which enhances the reactivity of the nucleophile.[12]

General Protocol for N-Alkylation of an Amine

This protocol provides a generalized, step-by-step method for the N-alkylation of a primary or secondary amine using this compound with potassium carbonate as the base.

Materials:
  • Amine substrate (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)

Experimental Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and anhydrous potassium carbonate (2.5-3.0 eq).

  • Solvent Addition: Add anhydrous ACN or DMF to the flask to create a stirrable suspension (typically a concentration of 0.1-0.5 M with respect to the limiting reagent).

  • Reagent Addition: Add this compound (1.1 eq) to the suspension at room temperature while stirring.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid residue with the reaction solvent or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water and brine to remove any remaining inorganic impurities or DMF.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the final product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification setup1 Add Amine (1.0 eq) & K2CO3 (2.5 eq) to flask setup2 Add Anhydrous Solvent (ACN or DMF) setup1->setup2 setup3 Add Alkylating Reagent (1.1 eq) setup2->setup3 react Heat (60-80 °C) & Monitor (TLC/LC-MS) setup3->react workup1 Cool & Filter Solids react->workup1 workup2 Concentrate Filtrate purify1 Aqueous Wash (Water, Brine) workup2->purify1 purify2 Dry & Concentrate purify1->purify2 purify3 Column Chromatography purify2->purify3 end end purify3->end Isolated Product

Caption: General workflow for N-alkylation using the title reagent.

Application: Synthesis of a Precursor for Urea-Based sEH Inhibitors

A common strategy in the synthesis of sEH inhibitors involves the reaction of an amine with an isocyanate. The amine intermediate can be readily synthesized via alkylation of a substituted aniline with this compound.

This example outlines the synthesis of N-((1-methyl-1H-imidazol-5-yl)methyl)-4-(trifluoromethoxy)aniline, a key intermediate.

Caption: Synthesis of an sEH inhibitor precursor.
Protocol: Synthesis of N-((1-methyl-1H-imidazol-5-yl)methyl)-4-(trifluoromethoxy)aniline
  • Combine 4-(trifluoromethoxy)aniline (1.77 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (4.14 g, 30 mmol, 3.0 eq) in a 100 mL round-bottom flask.

  • Add 40 mL of anhydrous DMF.

  • Add this compound (2.81 g, 11 mmol, 1.1 eq) to the stirred suspension.

  • Heat the mixture to 80 °C and maintain for 4-6 hours, monitoring by TLC (1:1 Hexanes:EtOAc).

  • After cooling, pour the reaction mixture into 200 mL of water and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) to remove DMF, followed by a brine wash (1 x 100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography on silica gel (gradient elution, 20% to 80% ethyl acetate in hexanes) to yield the product as a pale yellow solid.

Troubleshooting Guide

Table 3: Common Issues and Solutions in Alkylation Reactions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient base or inactive base.- Low reaction temperature.- Poor quality or wet solvent/reagents.- Use more equivalents of base (up to 3-4 eq).- Ensure base is dry and freshly opened/stored.- Increase reaction temperature incrementally.- Use freshly dried, anhydrous solvents.
Formation of Side Products - Dialkylation of primary amine.- Reaction temperature is too high, causing decomposition.- Use a larger excess of the amine substrate to favor mono-alkylation.- Add the alkylating agent slowly at a lower temperature.- Reduce the reaction temperature.
Difficult Purification - Emulsion during aqueous work-up.- Product co-elutes with starting material.- Add more brine to the aqueous layer to break the emulsion.- Optimize the chromatography solvent system; try a different solvent system (e.g., DCM/Methanol) or use a gradient elution.
Product is an Oil, not a Solid - Residual solvent.- Product is inherently non-crystalline at room temp.- Dry the product under high vacuum for an extended period.- Attempt to form a salt (e.g., HCl or tartrate salt) which may be more crystalline.

Conclusion

This compound is a highly effective and valuable reagent for introducing the (1-methyl-1H-imidazol-5-yl)methyl group onto nucleophilic substrates. Its application is particularly significant in the synthesis of soluble epoxide hydrolase inhibitors, a promising class of therapeutics. By understanding the core principles of the alkylation reaction, adhering to strict safety protocols, and carefully selecting reaction conditions, researchers can successfully leverage this reagent to advance their drug discovery programs. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this versatile chemical building block.

References

  • Frontiers Research Topic. (n.d.). Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers. Retrieved from [Link]

  • Taylor & Francis Online. (2025, October 31). Developments in small-molecule soluble epoxide hydrolase inhibitors: synthetic advances and therapeutic applications. Retrieved from [Link]

  • Shen, B., & Du, Y. (2020). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules, 25(23), 5576. MDPI. Retrieved from [Link]

  • Sun, Y., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry. eScholarship, University of California. Retrieved from [Link]

  • McDougle, D. R., et al. (2022). Computationally Guided Design of Two Novel Soluble Epoxide Hydrolase Inhibitors. Journal of Student Research. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2009, August 1). Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides derivatives as smoothened antagonists for inhibition of the hedgehog pathway. PubMed. Retrieved from [Link]

  • Göksu, H. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 5-(methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzeneamine.
  • Ueda, M., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. MIT Open Access Articles. Retrieved from [Link]

  • MDPI. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Coupling of 5-(Bromomethyl)-1-methylimidazole with Amines for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of amines with 5-(bromomethyl)-1-methylimidazole is a cornerstone transformation in medicinal chemistry, providing a robust pathway to novel heterocyclic scaffolds. These structures are integral to the development of pharmacologically active agents. This technical guide offers an in-depth exploration of this critical coupling reaction. We will dissect the underlying SN2 mechanism, provide validated, step-by-step protocols for various amine classes, and discuss key experimental variables that govern reaction success and selectivity. This document is designed to equip researchers, scientists, and drug development professionals with the practical expertise and theoretical understanding necessary to effectively implement and optimize this valuable synthetic methodology.

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from mimicking the side chain of the amino acid histidine to serving as a key component in approved drugs.[1][2][3][4] The ability to controllably functionalize the imidazole core is paramount for exploring structure-activity relationships (SAR) in drug discovery programs.[5] The coupling of 5-(bromomethyl)-1-methylimidazole with primary and secondary amines provides a direct and efficient route to introduce a diverse array of side chains, enabling the synthesis of large compound libraries for high-throughput screening and lead optimization.

This document focuses on the direct N-alkylation of amines, a reaction that, while conceptually straightforward, presents challenges in controlling selectivity and minimizing side reactions.[6][7] We will address these challenges by providing field-proven insights into reaction optimization and control.

Reaction Principle: The SN2 Pathway and Control of Over-Alkylation

The coupling of 5-(bromomethyl)-1-methylimidazole with an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic methylene carbon of the imidazole derivative and displacing the bromide leaving group.[5]

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[7] The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a subsequent reaction with another molecule of the electrophile to form a tertiary amine, and potentially even a quaternary ammonium salt.[7]

Key Strategies to Ensure Selective Mono-alkylation:

  • Stoichiometry Control: Using a slight excess of the amine can help ensure the electrophile is fully consumed before significant dialkylation occurs.

  • Slow Addition: Dropwise addition of the 5-(bromomethyl)-1-methylimidazole solution to the amine at a controlled temperature minimizes its instantaneous concentration, favoring the reaction with the more abundant primary amine.[6]

  • Temperature Management: Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity.[6]

  • Competitive Deprotonation: In some advanced methods, a strategy of competitive deprotonation/protonation can be employed where the newly formed secondary amine is kept in its protonated, non-nucleophilic state, preventing further reaction.[8]

The Role of Base and Solvent
  • Base: A non-nucleophilic base is crucial for two reasons: it neutralizes the hydrobromic acid (HBr) generated during the reaction, and it deprotonates the ammonium salt intermediate, regenerating a neutral, nucleophilic amine.[5] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent: The choice of solvent significantly impacts the rate of SN2 reactions. Polar aprotic solvents such as Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred.[9][10] These solvents can dissolve the ionic reactants but do not solvate the amine nucleophile as strongly as polar protic solvents (like water or alcohols), leaving it "naked" and more reactive.[9][10][11]

Safety and Handling of Reagents

WARNING: 5-(Bromomethyl)-1-methylimidazole and its precursors are potent alkylating agents and should be handled with extreme care. Similar brominated heterocyclic compounds are classified as corrosive, harmful if swallowed, and toxic in contact with skin.[12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-resistant lab coat.[13]

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[13]

  • Handling: Avoid contact with skin and eyes.[13] Handle as a moisture-sensitive and potentially hygroscopic compound.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13][14]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

General Experimental Workflow

The overall procedure follows a logical sequence from setup to analysis. This workflow ensures reproducibility and high purity of the final product.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis setup_amine Dissolve Amine & Base in Anhydrous Solvent setup_bromo Prepare Solution of 5-(bromomethyl)-1-methylimidazole setup_inert Establish Inert Atmosphere (N2 or Ar) add_bromo Add Bromide Solution Dropwise at Controlled Temperature setup_inert->add_bromo stir Stir at RT or Gentle Heat (e.g., 40-60 °C) add_bromo->stir monitor Monitor Progress by TLC or LC-MS stir->monitor quench Quench Reaction (e.g., with water or sat. NaHCO₃) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na₂SO₄ or MgSO₄) & Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify analyze Characterize Product (NMR, MS, HRMS) purify->analyze

Caption: General workflow for the coupling of amines with 5-(bromomethyl)-1-methylimidazole.

Detailed Experimental Protocols

Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol is a general guideline for mono-alkylation and may require optimization for specific substrates.[6]

Materials:

  • 5-(Bromomethyl)-1-methylimidazole (1.0 eq.)

  • Benzylamine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq.)

  • Acetonitrile (ACN), anhydrous

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.2 eq.) and anhydrous acetonitrile (to achieve a concentration of 0.1-0.2 M).

  • Add powdered anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

  • In a separate flask, dissolve 5-(bromomethyl)-1-methylimidazole (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

  • Reagent Addition: Add the 5-(bromomethyl)-1-methylimidazole solution dropwise to the stirred amine suspension over 15-20 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-6 hours).[5][6]

  • Work-up: Upon completion, filter off the inorganic salts and rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water (2x) and saturated brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure secondary amine product.

Protocol 2: Coupling with a Secondary Amine (e.g., Morpholine)

The procedure is similar to that for primary amines, but over-alkylation is not a concern, simplifying the process.

Materials:

  • 5-(Bromomethyl)-1-methylimidazole (1.0 eq.)

  • Morpholine (1.1 eq.)

  • Triethylamine (TEA) (1.5 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add morpholine (1.1 eq.), triethylamine (1.5 eq.), and anhydrous DMF (0.2-0.5 M).

  • Add 5-(bromomethyl)-1-methylimidazole (1.0 eq.) to the solution in one portion at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and remove the DMF under high vacuum.

  • Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Data Summary: Recommended Reaction Conditions

The optimal conditions can vary based on the nucleophilicity and steric hindrance of the amine. The following table provides a general guide for initiating reaction optimization.

Amine TypeRecommended Base (eq.)Recommended SolventTemperature (°C)Key Considerations
Primary Aliphatic K₂CO₃ or Cs₂CO₃ (2.0-3.0)ACN, THF0 to 40Prone to over-alkylation; slow addition of electrophile is critical.[7]
Secondary Aliphatic K₂CO₃ or TEA (1.5-2.0)ACN, DMF25 to 60Generally clean reactions; may require heating for sterically hindered amines.
Primary/Secondary Anilines K₂CO₃ or NaH (1.5-2.0)DMF, DMSO50 to 80Less nucleophilic; often requires more forcing conditions (higher temp, stronger base).
Hindered Amines Cs₂CO₃ or NaH (2.0-3.0)DMF, NMP60 to 100Slower reaction rates; may require extended reaction times and higher temperatures.

Mechanistic Visualization

The following diagram illustrates the key SN2 reaction step.

Caption: Simplified SN2 mechanism for the N-alkylation reaction.

Conclusion

The coupling of 5-(bromomethyl)-1-methylimidazole with amines is a powerful and versatile method for the synthesis of novel chemical entities for drug discovery. A thorough understanding of the SN2 mechanism, careful control of reaction parameters to mitigate over-alkylation, and adherence to strict safety protocols are essential for success. The protocols and guidelines presented in this document provide a solid foundation for researchers to confidently apply this chemistry in their synthetic programs, enabling the efficient generation of diverse imidazole-based compound libraries.

References

  • Ch22: Alkylation of Amines. Department of Chemistry - University of Calgary. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Wisconsin-Madison Chemistry. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St. Paul's Cathedral Mission College. [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Solvent effect on the PES for the SN2 reaction of Br -and CH3Cl. ResearchGate. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. [Link]

  • Coupling with amines Amine (0.10 mmol), 1f (0.105 mmol, 1.05 equiv). ResearchGate. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances (RSC Publishing). [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. [Link]

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. ResearchGate. [Link]

  • 1-Methylimidazole. Wikipedia. [Link]

  • One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide). Beilstein Journal of Organic Chemistry. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Preparation of 1-Methylimidazole- N-oxide (NMI-O). Organic Syntheses. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. [Link]

  • Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Journal of Medical, Chemical and Biomedical Engineering. [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Catalytic Oxidative Coupling of Primary Amines under Air: A Flexible Route to Benzimidazole Derivatives. Chemistry – A European Journal. [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. PMC. [Link]

Sources

Application Notes and Protocols: Solvent Selection for Alkylation with Imidazole Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-alkylated imidazoles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The introduction of alkyl groups onto the imidazole ring significantly modulates the parent molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability, which in turn influences its pharmacokinetic profile and biological activity.[2] While the N-alkylation of imidazole itself is a well-established transformation, the use of imidazole hydrobromide salts presents unique challenges that necessitate careful consideration of the reaction conditions, particularly the choice of solvent.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the N-alkylation of imidazole hydrobromide. We will delve into the mechanistic underpinnings of the reaction, explore the critical role of the solvent in modulating reactivity, and provide detailed, field-proven protocols for optimizing this crucial transformation.

Mechanistic Considerations: The SN2 Pathway and the Imidazole Hydrobromide Salt

The N-alkylation of imidazole proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. For this reaction to occur efficiently, the imidazole must be sufficiently nucleophilic. Imidazole itself is a moderately basic heterocycle (pKa of the conjugate acid is approximately 7).[3] However, when present as a hydrobromide salt, the imidazole ring is protonated, rendering the nitrogen lone pair unavailable for nucleophilic attack.

Therefore, the first and most critical step in the alkylation of imidazole hydrobromide is the in-situ neutralization of the salt to generate the free, nucleophilic imidazole. This is typically achieved by the addition of a base. The overall transformation can be depicted as follows:

General reaction scheme for the N-alkylation of imidazole hydrobromide.

The choice of both the base and the solvent is paramount to the success of this reaction. The base must be strong enough to deprotonate the imidazolium cation, and the solvent must facilitate this deprotonation while also promoting the subsequent SN2 reaction.

The Critical Role of the Solvent

The solvent plays a multifaceted role in the N-alkylation of imidazole hydrobromide, influencing:

  • Solubility of Reactants: The ionic nature of imidazole hydrobromide and the inorganic base necessitates a solvent that can adequately dissolve all reaction components. Poor solubility can lead to heterogeneous reaction mixtures and significantly reduced reaction rates.

  • Basicity and Deprotonation: The solvent can influence the effective basicity of the added base. Polar solvents can solvate the ions, potentially affecting the equilibrium of the deprotonation step.

  • Nucleophilicity of Imidazole: The solvent's ability to solvate the generated imidazole nucleophile can impact its reactivity.

  • Rate of the SN2 Reaction: The polarity and proticity of the solvent have a profound effect on the transition state of the SN2 reaction.

Solvent Classification and Impact on SN2 Reactions

Solvents are broadly classified based on their polarity and their ability to act as hydrogen bond donors (protic) or not (aprotic).[4]

  • Polar Protic Solvents: (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can form hydrogen bonds. While they are excellent at dissolving ionic salts, they can solvate and stabilize anionic nucleophiles through hydrogen bonding, effectively "shielding" them and decreasing their reactivity in SN2 reactions.[5][6]

  • Polar Aprotic Solvents: (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), acetone) have significant dipole moments but lack O-H or N-H bonds.[5][7] These solvents are adept at dissolving ionic compounds but do not effectively solvate anions, leaving the nucleophile "naked" and highly reactive, which significantly enhances the SN2 reaction rate.[5][8]

  • Nonpolar Solvents: (e.g., toluene, hexane) have low dielectric constants and are generally poor choices for reactions involving ionic species due to their inability to dissolve the reactants.[9]

For the alkylation of imidazole hydrobromide, polar aprotic solvents are generally the preferred choice. They offer a good balance of dissolving the ionic starting material and the base while promoting the reactivity of the in-situ generated imidazole nucleophile.[10][11]

Key Solvent Properties to Consider
PropertyDefinitionImpact on Alkylation of Imidazole Hydrobromide
Dielectric Constant (ε) A measure of a solvent's ability to separate opposite charges.[12]Higher dielectric constants favor the dissolution of ionic starting materials like imidazole hydrobromide and the inorganic base. This can also stabilize the transition state of the SN2 reaction.[13][14]
Dipole Moment (μ) A measure of the polarity of a single molecule.[12]Solvents with larger dipole moments are better at solvating charged species.
Proticity The ability of a solvent to act as a hydrogen bond donor.Protic solvents can hinder the reaction by solvating the imidazole nucleophile, reducing its reactivity. Aprotic solvents are preferred.[5][15]
Solubility The ability of a solvent to dissolve a given solute.The solvent must effectively dissolve imidazole hydrobromide, the base, and the alkylating agent to ensure a homogeneous reaction mixture.[16]

Experimental Protocols: A Comparative Study

To illustrate the impact of solvent selection, we present two detailed protocols for the N-alkylation of imidazole hydrobromide with benzyl bromide, a common alkylating agent.[1] These protocols utilize different solvent and base combinations, highlighting the practical considerations for optimizing the reaction.

Workflow for Solvent Selection and Reaction Optimization

Caption: A decision tree for solvent and base screening in N-alkylation.

Protocol 1: Alkylation using Potassium Carbonate in Dimethylformamide (DMF)

This protocol employs a moderately strong base in a polar aprotic solvent, a common and effective combination.[11]

Materials:

  • Imidazole Hydrobromide (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add imidazole hydrobromide (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the imidazole hydrobromide.

  • Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the imidazolium salt.

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[11]

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzylimidazole.

Protocol 2: Alkylation using Sodium Hydride in Tetrahydrofuran (THF)

This protocol utilizes a stronger, non-nucleophilic base, which can be advantageous for less reactive alkylating agents or sterically hindered imidazoles.[10]

Materials:

  • Imidazole Hydrobromide (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole hydrobromide (1.0 eq) and anhydrous THF to achieve a concentration of approximately 0.5 M.

  • Cool the stirred suspension to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the suspension. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Incomplete deprotonation (base too weak or insufficient amount).- Poor solubility of reactants.- Low reactivity of the alkylating agent.- Use a stronger base (e.g., switch from K₂CO₃ to NaH).[11]- Increase the amount of base.- Switch to a more polar aprotic solvent (e.g., from ACN to DMF or DMSO).- Increase the reaction temperature.[10]- If using an alkyl chloride or bromide, consider switching to the more reactive alkyl iodide.[11]
Formation of Side Products - Over-alkylation (quaternization).- Reaction with the solvent (e.g., DMF can sometimes act as a nucleophile).- Use a stoichiometric amount of the alkylating agent.- Lower the reaction temperature.- Choose a less reactive solvent if solvent-related side products are observed.
Difficult Purification - Residual inorganic salts.- Unreacted starting materials.- Ensure a thorough aqueous work-up to remove inorganic salts.- Optimize the reaction to go to completion to minimize unreacted starting materials.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful N-alkylation of imidazole hydrobromide salts. By understanding the underlying SN2 reaction mechanism and the influence of solvent properties such as polarity and proticity, researchers can make informed decisions to optimize reaction conditions. Polar aprotic solvents, such as DMF and acetonitrile, are generally the most effective choices as they provide a good balance of reactant solubility and enhancement of the nucleophile's reactivity. The detailed protocols and troubleshooting guide provided herein offer a practical framework for scientists to efficiently synthesize N-alkylated imidazoles, which are crucial building blocks in drug discovery and development.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • OpenOChem. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • Torun, E. (2014). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol.
  • Poater, A., et al. (2011). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 76(21), 8870-8879.
  • E. I. Du Pont De Nemours and Company. (1991). U.S. Patent No. 5,011,934. Washington, DC: U.S.
  • LibreTexts Chemistry. (2021). 8.
  • Abreu, F. A. (2000). A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. (Doctoral dissertation, Massachusetts Institute of Technology).
  • Rispens, T., & Engberts, J. B. F. N. (2005). Teaching Solvent Effects on SN 2 Reactions by the Introduction of Ionic Liquids.
  • Dalal, M. (n.d.). A Textbook of Physical Chemistry – Volume I. Dalal Institute.
  • Wikipedia. (n.d.). Solvent effects.
  • LibreTexts Chemistry. (2022). 13.
  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Organic Chemistry Portal. (n.d.).
  • Akylbaeva, A., et al. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. Molecules, 28(15), 5897.
  • Oregon State University. (n.d.). Physical properties of some common organic solvents.
  • Al-Ghorbani, M., et al. (2015). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Tropical Journal of Pharmaceutical Research, 14(8), 1421.
  • Calvino-Casilda, V., et al. (2003). N-alkylation of imidazole by alkaline carbons.
  • Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(17), 5996–6009.
  • da Silva, W. A., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 1492-1500.
  • Chemistry Stack Exchange. (2016).
  • Academia.edu. (n.d.).
  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents.
  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
  • Orango. (n.d.). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • PureSynth. (n.d.). Imidazole Hydrobromide (Low Water Content) 98.0%(HPLC). Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • University of Rochester. (n.d.). Properties of Common Organic Solvents.
  • Organic Chemistry Data. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Sigma-Aldrich. (n.d.). Common Organic Solvents: Table of Properties.
  • Semantic Scholar. (n.d.).
  • MDPI. (2020). Alkylimidazoles.
  • National Center for Biotechnology Information. (n.d.).
  • ScienceDirect. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • Academia.edu. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • MDPI. (2024).

Sources

Preparation of functionalized imidazole ligands for coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of functionalized imidazole ligands for coordination chemistry Content Type: Application Note & Detailed Protocols Audience: Senior Chemists, Drug Discovery Researchers, and Materials Scientists.

Abstract & Strategic Context

Imidazole ligands are ubiquitous in coordination chemistry, serving as the structural backbone for ZIFs (Zeolitic Imidazolate Frameworks), bio-mimetic active sites (hemoglobin/myoglobin models), and N-Heterocyclic Carbene (NHC) precursors.

The synthetic challenge lies not in making an imidazole, but in synthesizing the right imidazole with precise steric and electronic properties. This guide moves beyond textbook definitions to provide three field-validated protocols for constructing high-value ligands:

  • De Novo Construction: For accessing sterically crowded 1,2,4,5-substituted cores.

  • N-Arylation: For tuning electronic feedback via the N1-position.

  • C2-Lithiation: For introducing diverse electrophiles at the most active carbon site.

Strategic Design: Ligand Tuning

Before synthesis, the ligand must be designed to fit the metal center.

ParameterChemical HandleEffect on Coordination
Sigma Donation Electron-Donating Groups (EDGs) at C4/C5 (e.g., -Me, -OMe)Increases basicity of N3; strengthens Metal-N bond.
Steric Bulk Bulky groups at N1 or C2 (e.g., t-Bu, Mesityl)Forces specific geometries (e.g., tetrahedral vs. square planar); prevents dimerization.
Pi-Acceptance Electron-Withdrawing Groups (EWGs) or conjugationStabilizes low-oxidation state metals via back-bonding.
Chellation Pendant arms at N1 (e.g., pyridyl, carboxylate)Creates multidentate "pincer" or "scorpionate" ligands.

Synthetic Decision Matrix

SyntheticStrategy Start Target Ligand Structure Core Is the Imidazole Ring Available? Start->Core No No: De Novo Synthesis Core->No Ring Construction Yes Yes: Functionalization Core->Yes Modification Sub1 Debus-Radziszewski (1,2,4,5-substitution) No->Sub1 Symmetric/Crowded Sub2 Van Leusen (1,5-substitution) No->Sub2 Regioselective Func1 N-Arylation (N1) (Cu-Catalysis) Yes->Func1 Electronic Tuning Func2 Lithiation (C2) (Requires Protection) Yes->Func2 Carbon-Carbon Bond

Caption: Decision tree for selecting the optimal synthetic pathway based on target ligand substitution patterns.

Detailed Experimental Protocols

Protocol A: Optimized Debus-Radziszewski Synthesis

Application: Synthesis of sterically hindered 2,4,5-triphenylimidazoles (Lophine derivatives). Mechanism: Condensation of a 1,2-dicarbonyl with an aldehyde and ammonia.[1] Critical Insight: While classic protocols use reflux, microwave irradiation or Lewis Acid catalysis (e.g., InCl₃ or Lactic Acid) drastically reduces side products and reaction time [1].

Reagents:

  • Benzil (or derivative): 10 mmol

  • Benzaldehyde (functionalized): 10 mmol

  • Ammonium Acetate: 50 mmol (5 equiv.)

  • Solvent: Glacial Acetic Acid (20 mL)

Step-by-Step Workflow:

  • Setup: In a 50 mL microwave-safe vial, combine Benzil, Benzaldehyde, and Ammonium Acetate. Add Glacial Acetic Acid.[2]

  • Reaction: Seal and irradiate at 140°C for 10 minutes (or reflux for 4 hours if microwave is unavailable).

    • Checkpoint: The deep yellow color of benzil should fade.

  • Quench: Pour the hot reaction mixture into 200 mL of ice-cold water . The imidazole will precipitate immediately.

  • Neutralization: Adjust pH to ~8 using conc. aqueous ammonia (dropwise) to ensure the imidazole is in the free-base form (not the acetate salt).

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

    • Yield Target: >85%.[3]

Protocol B: Copper-Catalyzed N-Arylation (Ullmann-Type)

Application: Introducing aromatic rings at N1 to tune electronics or create steric bulk. Mechanism: Nucleophilic attack of the imidazole nitrogen on an aryl halide, facilitated by a Cu(I) species. Critical Insight: Ligand choice is paramount. 1,10-Phenanthroline or L-Proline are essential to stabilize the Cu(I) species and prevent disproportionation [2].

Reagents:

  • Imidazole Substrate: 5.0 mmol

  • Aryl Iodide (preferred over bromide): 6.0 mmol

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Cesium is superior to Potassium due to the "Cesium Effect" (solubility).

  • Solvent: DMF or DMSO (anhydrous, degassed).

Step-by-Step Workflow:

  • Inert Handling: Flame-dry a Schlenk tube and cycle with Argon x3.

  • Loading: Add CuI, Phenanthroline, Cs₂CO₃, and Imidazole. Add Aryl Iodide last (if solid) or via syringe (if liquid).

  • Solvation: Add degassed DMF (5 mL).

  • Reaction: Heat to 110°C for 24 hours .

    • Visual Cue: The reaction often turns from green/blue to a dark brown/red slurry.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove inorganic salts.

  • Wash: Wash filtrate with water (3x) to remove DMF (critical for NMR quality).

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: C2-Functionalization via Lithiation (The "Advanced" Route)

Application: Introducing complex electrophiles (aldehydes, phosphines, silanes) at the C2 position. Challenge: The N1-proton is acidic (pKa ~14). Direct lithiation fails. You must use a protecting group.[4] Strategy: Use the SEM (2-(Trimethylsilyl)ethoxymethyl) group.[5] It directs lithiation to C2 and is removable with fluoride [3].

LithiationMechanism Step1 1. SEM-Protection (NaH, SEM-Cl) Step2 2. Lithiation (-78°C) (n-BuLi -> C2-Li Species) Step1->Step2 Anhydrous THF Step3 3. Electrophile Trapping (Add E+) Step2->Step3 Kinetic Control Step4 4. Deprotection (TBAF or Acid) Step3->Step4 Workup

Caption: Workflow for C2-functionalization using SEM protecting group strategy.

Reagents:

  • Imidazole: 10 mmol

  • NaH (60% in oil): 12 mmol

  • SEM-Cl: 11 mmol

  • n-BuLi (1.6 M in hexanes)

  • Electrophile (e.g., Diphenylchlorophosphine)

Step-by-Step Workflow:

  • Protection (Day 1):

    • Suspend NaH in dry THF (0°C). Add Imidazole slowly. Stir 30 min.

    • Add SEM-Cl dropwise. Warm to RT and stir 3h.

    • Quench (H₂O), extract (EtOAc), and purify SEM-imidazole.

  • Lithiation (Day 2 - Critical):

    • Dissolve SEM-imidazole in dry THF under Argon.

    • Cool to -78°C (Dry ice/Acetone bath). Wait 15 mins for thermal equilibrium.

    • Add n-BuLi dropwise. Stir at -78°C for 1 hour.

      • Note: The C2-lithio species is unstable above -40°C.

  • Trapping:

    • Add the Electrophile (dissolved in THF) slowly to the cold solution.

    • Allow to warm to RT overnight.

  • Deprotection:

    • Dissolve the functionalized intermediate in THF.

    • Add TBAF (Tetra-n-butylammonium fluoride, 1M in THF). Reflux for 4 hours.

    • Safety: SEM-deprotection generates ethylene gas and formaldehyde equivalents. Use a fume hood.

Characterization & Validation

How to confirm you have the ligand and not a byproduct.

TechniqueObservationInterpretation
1H NMR C2-H peak (usually ~7.8 ppm)Disappearance of this singlet confirms substitution at C2 (Protocol C).
NOESY Cross-peaks between N-Aryl and C5-HConfirms regioselectivity of N-arylation (vs. C-arylation).
IR Spectroscopy ~3200-2800 cm⁻¹ (Broad)Presence of N-H stretch. Disappears upon N-protection/arylation; reappears after deprotection.
Mass Spec [M+H]+Essential for confirming successful halogen displacement in Ullmann coupling.

Troubleshooting "The Scientist's Notebook"

Issue 1: Low yield in Debus-Radziszewski (Protocol A).

  • Cause: Oxidation of benzoin/benzil is incomplete or reactant stoichiometry is off.

  • Fix: Ensure Ammonium Acetate is in large excess (5-10 equiv). Add 5 mol% Iodine (I₂) as a catalyst to facilitate the condensation.

Issue 2: Blue/Green color persists in Ullmann Coupling (Protocol B).

  • Cause: Catalyst poisoning or incomplete reduction to catalytic Cu(I).

  • Fix: Ensure the system is strictly oxygen-free. Oxygen oxidizes Cu(I) to inactive Cu(II). Add 5% Sodium Ascorbate to maintain the reduced state.

Issue 3: "Scrambling" of position during Lithiation (Protocol C).

  • Cause: Temperature rose above -40°C.[6]

  • Fix: Use a digital thermometer inside the flask. The C2-lithio species can isomerize to C5-lithio if the temperature spikes.

References

  • Optimization of Debus-Radziszewski: Wolkenberg, S. E., et al. "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation." Organic Letters, 2004.

  • Copper-Catalyzed N-Arylation: Altman, R. A., & Buchwald, S. L.[7] "Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles." Organic Letters, 2006.[7]

  • SEM-Protection & Lithiation: Lipshutz, B. H., et al. "2-(Trimethylsilyl)ethoxymethyl (SEM) Group in Imidazole Chemistry." Tetrahedron Letters, 1986.

  • General Imidazole Reviews: Anderson, E. B. "Imidazole Synthesis and Applications." Chemical Reviews, 2014.

Sources

Strategic Neutralization of Imidazole Hydrobromide Salts: Base Selection & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The neutralization of imidazole hydrobromide (Im·HBr) salts is a routine yet critical operation in the synthesis of bioactive azoles, including antifungal agents, kinase inhibitors, and ionic liquids.[1][2] While seemingly simple, the amphoteric nature of the imidazole ring (


, 

) and the high solubility of its hydrobromide salts in polar media can lead to poor recovery, "oiling out," or catalyst poisoning in downstream steps.[1]

This guide provides a scientifically grounded framework for selecting the optimal base and protocol based on your specific solvent system and downstream application.[2] It moves beyond generic "add base" instructions to precise, solubility-driven methodologies.[1][2][3]

Scientific Foundation: The Thermodynamics of Neutralization

To effectively liberate the free base, one must understand the


 landscape and the phase behavior of the resulting byproducts.
The Landscape

The neutralization reaction is an equilibrium process:


[1][2]

For the equilibrium to favor the free imidazole (


), the added base (

) must have a conjugate acid

significantly higher than that of the imidazolium ion (

).[2]
SpeciesConjugate Acid

(H

O)

(DMSO)
Notes
Imidazole (ImH

)
6.95 6.3 Target for neutralization.[1]
Pyridine5.253.4Too weak; will not fully neutralize.[1][2]
Triethylamine (TEA) 10.759.0Excellent. Strong driving force (

).[1][2]
DIPEA (Hünig's Base) 10.758.5Excellent. Non-nucleophilic.[1][2]
Carbonate (

)
10.33~14+Excellent. Heterogeneous kinetics apply.[1][2]
Hydroxide (

)
15.7~30Strong. Risk of side reactions (hydrolysis).[1][2]
Solubility Rules & Salt Management

The choice between organic bases (TEA, DIPEA) often hinges on the solubility of their resulting HBr salts, not just their basicity.[1][2]

  • TEA·HBr: generally insoluble in non-polar/semi-polar solvents (Ether, THF, Acetone).[1][2] It tends to precipitate as a crystalline solid, allowing for filtration.[1][2]

  • DIPEA·HBr: More lipophilic due to isopropyl groups.[1][2] It has higher solubility in organic solvents (DCM, CHCl

    
    ) compared to TEA[1]·HBr. This makes it harder to remove by filtration but easier to keep in solution during homogeneous catalysis.[1][2]
    

Base Selection Matrix

Use this decision matrix to select the appropriate base for your workflow.

Scenario A: Anhydrous/Organic Workup (Filtration Method)
  • Goal: Remove HBr as a solid precipitate without introducing water.[1][2]

  • Recommended Base: Triethylamine (TEA) .[1][2]

  • Why: TEA·HBr crystallizes well from Acetone, THF, or Ether.[1][2] DIPEA·HBr is too soluble and may remain in the filtrate.[2]

  • Solvent System: Acetone (Best), THF, Et

    
    O.[1][2]
    
Scenario B: Aqueous Extraction (Biphasic Workup)
  • Goal: Partition the free imidazole into the organic layer and wash salts into the aqueous layer.

  • Recommended Base: Sat. NaHCO

    
     or Na
    
    
    
    CO
    
    
    .[1][2]
  • Why: Inorganic bases are cheap and the resulting salts (NaBr) are exclusively water-soluble.[2]

  • Caveat: Only works if your imidazole derivative is lipophilic (

    
    ).[1][2] Simple imidazole is water-soluble and will be lost.[1][2]
    
Scenario C: In-Situ Alkylation/Acylation
  • Goal: Neutralize HBr and immediately react the free imidazole with an electrophile (R-X).

  • Recommended Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (in DMF/MeCN) or DIPEA (in DCM).[1][2]
  • Why: Carbonates act as HBr scavengers without competing as nucleophiles.[1][2] DIPEA is non-nucleophilic and won't react with R-X.[1][2]

Scenario D: Acid-Sensitive/Water-Sensitive Products[1][4]
  • Goal: "Gentle" neutralization without hydrolysis or strong exotherms.[1][2]

  • Recommended Base: Polymer-Supported Amine (e.g., Amberlyst A-21) .[1][2]

  • Why: The HBr is captured onto the solid resin.[2] Filtration yields the pure free base solution.[2] Zero salts in the filtrate.[1][2]

Visual Workflow

BaseSelection Start Start: Imidazole Hydrobromide Salt Sensitive Is the product water-sensitive or acid-labile? Start->Sensitive Downstream Downstream Application? Sensitive->Downstream No Resin Use Solid-Supported Base (Amberlyst A-21) Protocol D Sensitive->Resin Yes Anhydrous Anhydrous Isolation (Filtration) Downstream->Anhydrous Need Solid Free Base Aqueous Aqueous Extraction (Separation) Downstream->Aqueous Standard Workup InSitu In-Situ Reaction (Alkylation/Coupling) Downstream->InSitu One-Pot Synthesis Base_TEA Use Triethylamine (TEA) in Acetone/THF (Precipitates TEA.HBr) Protocol A Anhydrous->Base_TEA Base_Inorg Use NaHCO3/Na2CO3 (Biphasic DCM/Water) Protocol B Aqueous->Base_Inorg Base_DIPEA Use DIPEA or K2CO3 (Non-nucleophilic) Protocol C InSitu->Base_DIPEA

Figure 1: Decision tree for selecting the optimal neutralization strategy based on product stability and downstream needs.

Detailed Protocols

Protocol A: The "Salt Crash" (Anhydrous Filtration)

Best for: Isolating free imidazole base as a solid or solution without water contact.

  • Dissolution: Suspend/dissolve 10 mmol of Imidazole·HBr in 50 mL of Acetone (preferred) or THF.

    • Note: Im[4][5]·HBr is sparingly soluble in acetone but will dissolve as it reacts.[1][2]

  • Neutralization: Cool to 0°C. Add Triethylamine (TEA) (1.1 equivalents, 11 mmol) dropwise over 10 minutes.

  • Precipitation: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. A thick white precipitate of TEA·HBr will form.[1][2][6][7]

    • Critical Step: If precipitation is slow, add an equal volume of Diethyl Ether or MTBE to force the salt out.[1][2]

  • Filtration: Filter the mixture through a sintered glass funnel or Celite pad. Wash the cake with cold acetone/ether (2 x 10 mL).

  • Recovery: Concentrate the filtrate under reduced pressure to obtain the free imidazole base.

Protocol B: The Aqueous Extraction (Standard)

Best for: Lipophilic substituted imidazoles (


).
  • Biphasic Setup: Dissolve the Imidazole·HBr salt in DCM (Dichloromethane) .[1][2]

  • Base Addition: Add an equal volume of Saturated Aqueous NaHCO

    
      (mild) or 1M Na
    
    
    
    CO
    
    
    (stronger).[1][2]
  • Extraction: Stir vigorously for 15 minutes. CO

    
     evolution may occur with bicarbonate; ensure venting.[1][2]
    
  • Separation: Separate the layers. Extract the aqueous layer 2x with DCM.[1][2]

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
    • Troubleshooting: If the imidazole is water-soluble (e.g., unsubstituted imidazole), do not use this method.[1][2] Use Protocol A or D.

Protocol C: In-Situ Neutralization for Alkylation

Best for: Direct reaction with alkyl halides (R-X).[1]

  • Solvent: Dissolve Imidazole·HBr in dry DMF or Acetonitrile .[1][2]

  • Base: Add 2.5 equivalents of powdered, anhydrous K

    
    CO
    
    
    
    .
    • Why 2.5 eq? 1 eq to neutralize HBr, 1 eq to deprotonate the N-H (if N-alkylation is desired), and 0.5 eq excess.[1]

  • Reaction: Stir at room temperature for 30 minutes. The mixture will become a slurry.[1][2]

  • Addition: Add the alkyl halide (R-X) and proceed with heating/stirring as required.

  • Workup: Pour into water to dissolve inorganic salts (KBr, K

    
    CO
    
    
    
    ) and precipitate the organic product.

Troubleshooting & Critical Parameters

IssueCauseSolution
Sticky/Gummy Precipitate TEA·HBr is hygroscopic or solvent is too polar.[1][2]Switch solvent to Acetone/Ether (1:1).[1][2] Ensure reagents are dry.[1][2][8]
Low Yield (Aqueous) Product is too hydrophilic (partitions to water).[1][2]Saturate the aqueous layer with NaCl (salting out) or switch to Protocol A .[2]
Incomplete Reaction Base is too weak or sterically hindered.[1][2]If using DIPEA, ensure longer stir times. Verify pH > 9 using wet pH paper above the solution.[1][2]
Catalyst Poisoning Residual amine salts coordinating to Pd/Pt.[1][2]Use Protocol B (Aqueous wash) to fully remove salts, or use Carbonate bases which are less coordinating.[1][2]

References

  • pKa Values & Imidazole Chemistry

    • National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 795, Imidazole.[1][2] Link

    • Evans, D. A.[1][2] (2005).[1][2] pKa Table. Harvard University.[1][2] (Standard reference for organic pKa values).

  • Solubility of Amine Salts

    • BenchChem.[1][2] Triethylamine hydrobromide Properties and Solubility.[1][2][7][9] Link[1][2]

    • Xinggao Chemical.[1][2] Differences between Triethylamine and DIPEA (Solubility & Basicity). Link

  • Synthetic Protocols

    • Organic Chemistry Portal.[1][2] Imidazole Synthesis and Functionalization.[1][2][10][11] Link

    • ChemicalBook.[1][2][9] Triethylamine Hydrobromide Purification Methods.[1][2][7] Link

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 5-(bromomethyl)-1-methyl-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(bromomethyl)-1-methyl-1H-imidazole hydrobromide

Product ID: 5-BMI-HBr CAS: 2007915-81-1 (and related salts) Support Ticket: #SOLV-HYDRO-001 Status: Resolved / Guide Published

Introduction: The "Pilocarpine Link" & The Hydrolysis Trap

Welcome to the technical guide for This compound . This compound is a critical electrophilic building block, most notably serving as the strategic intermediate in the total synthesis of Pilocarpine and other imidazole alkaloids.

The Core Challenge: This molecule is a "glass cannon." The bromomethyl group at the C5 position is activated by the electron-rich imidazole ring, making it a potent alkylating agent. However, this same activation makes it hypersensitive to moisture. Upon contact with water, it undergoes rapid hydrolysis to form (1-methyl-1H-imidazol-5-yl)methanol , rendering it useless for nucleophilic substitutions.

This guide provides the protocols required to maintain the integrity of this reagent from storage to reaction.

Module 1: The Chemistry of Degradation

To prevent degradation, one must understand the mechanism. The degradation is not a simple oxidation; it is a moisture-driven solvolysis.

The Mechanism: The imidazole ring acts as an internal "pump," pushing electron density toward the exocyclic methylene group. This facilitates the departure of the bromide leaving group. In the presence of even trace atmospheric moisture, water acts as a nucleophile, displacing the bromide.

Visualizing the Failure Mode (Pathway):

Hydrolysis SM 5-(bromomethyl)-1-methyl-1H-imidazole (Active Reagent) TS Transition State (Activated Complex) SM->TS Activation H2O Atmospheric Moisture (H₂O) H2O->TS Nucleophilic Attack PROD 5-(hydroxymethyl)-1-methyl-1H-imidazole (Inactive Alcohol) TS->PROD Br⁻ Displacement HBr HBr (Acid Byproduct) TS->HBr Elimination

Figure 1: The hydrolysis pathway.[1] Note that the HBr salt form is hygroscopic, meaning it actively pulls the reactant (water) from the air, accelerating this cycle.[1]

Module 2: Storage & Handling Protocols

The hydrobromide salt is hygroscopic . If the solid turns from a free-flowing white powder to a sticky, yellowed mass, hydrolysis has likely already occurred.

Storage Specification Table
ParameterStandard RequirementCritical LimitReason for Failure
Temperature -20°C (Freezer)> 4°CThermal energy accelerates

substitution rates.
Atmosphere Argon or NitrogenAmbient AirMoisture in air triggers hydrolysis.
Container Amber vial, Parafilm sealedClear glass, loose capLight sensitivity (minor) and moisture ingress (major).[1]
Desiccant P₂O₅ or Silica Gel in secondary jarNoneSecondary barrier against freezer humidity.
Handling Workflow (The "No-Touch" Protocol)

Do not weigh this compound on an open bench.

  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to warm to room temperature before opening .

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the powder.

  • Inert Transfer:

    • Ideal: Weigh inside a glovebox (

      
       ppm 
      
      
      
      ).[1]
    • Acceptable: Use a "weighing funnel" technique under a cone of flowing Nitrogen.

  • Solvent Choice:

    • Use Anhydrous solvents only (DMF, Acetonitrile, DCM).[1]

    • Solvents must be dried over molecular sieves (3Å or 4Å).[1]

    • Pro-Tip: If the solvent smells like "fish" (amines) or "vinegar" (acids), do not use it.[1]

Module 3: Reaction Optimization

When using 5-BMI-HBr in synthesis (e.g., alkylating a malonate or enolate for Pilocarpine synthesis), the order of addition is critical to prevent in situ hydrolysis.

The "In-Situ" Neutralization Workflow:

ReactionFlow Start Start: 5-BMI-HBr Solid Solvent Dissolve in Anhydrous DMF/ACN Start->Solvent Base Add Non-Nucleophilic Base (e.g., NEt₃, DIPEA) Solvent->Base < 0°C FreeBase Free Base Generated (Unstable Intermediate) Base->FreeBase Rapid Stir Nucleophile Add Target Nucleophile (Immediately) FreeBase->Nucleophile Minimize Time Polymer Self-Polymerization FreeBase->Polymer Delay > 15 mins Product Coupled Product Nucleophile->Product

Figure 2: Reaction workflow. The free base is prone to self-polymerization; generate it only in the presence of your nucleophile.

Module 4: Troubleshooting & QC (FAQ)

Q1: The compound has turned into a yellow gum. Can I recrystallize it?

  • Verdict: High Risk. [1]

  • Analysis: The yellowing usually indicates the formation of

    
     + Polymerization products or extensive hydrolysis.
    
  • Action: Run an NMR. If the alcohol content is >10%, discard. Recrystallization is difficult due to the high solubility of the alcohol byproduct in polar solvents.

Q2: How do I confirm purity using NMR?

  • Solvent: Use

    
     or 
    
    
    
    (if running immediately).[1]
  • Diagnostic Peaks (

    
     NMR, 300/400 MHz): 
    
    • Intact Reagent: Look for the

      
      -Br singlet. Typically appears around 4.6 – 4.8 ppm .
      
    • Hydrolyzed Product: The

      
      -OH peak will shift (usually upfield to ~4.3 – 4.5 ppm ) and, in dry DMSO, you may see the hydroxyl proton (-OH) as a triplet around 5.0 ppm.[1]
      
    • Ratio: Integrate the Methyl group on the nitrogen (~3.8 ppm) vs. the Methylene group.[1]

Q3: Can I dry the compound in an oven?

  • Verdict: NO.

  • Reason: Heat accelerates the substitution of Bromine by residual water lattice.

  • Correct Method: Dry in a vacuum desiccator over

    
     at room temperature for 4-6 hours.
    

Q4: Why is the yield of my Pilocarpine precursor low?

  • Root Cause: Likely competition between your nucleophile and adventitious water.

  • Fix: Increase the equivalents of the electrophile (5-BMI-HBr) to 1.2 - 1.5 eq. Ensure your base (e.g., NaH, KOtBu) is fresh and dry.[1]

References

  • ChemicalBook. (n.d.).[1] this compound Properties and Safety. Retrieved from [1]

  • Schmidt, T., Heise, N., Merzweiler, K., & Csuk, R. (2021).[1][2] Concise Synthesis of Both Enantiomers of Pilocarpine. Molecules, 26(12), 3676.[1] Retrieved from [1]

  • Beyerman, H. C., et al. (1972).[1] Synthesis of Pilocarpine and Isopilocarpine. Recueil des Travaux Chimiques des Pays-Bas. (Foundational chemistry regarding imidazole alkylation stability).

  • BenchChem. (n.d.).[1] 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide NMR and Reactivity Data. Retrieved from [1]

Sources

Technical Support Center: Recrystallization of 5-(bromomethyl)-1-methyl-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions for the purification of 5-(bromomethyl)-1-methyl-1H-imidazole hydrobromide by recrystallization. This document is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique for solid organic compounds. The process relies on the differential solubility of a compound and its impurities in a chosen solvent system. Ideally, the compound of interest is highly soluble in the hot solvent and sparingly soluble at colder temperatures, while impurities remain either soluble or insoluble at all temperatures. For ionic compounds like hydrobromide salts, solvent selection and control of cooling rates are critical for achieving high purity and yield.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue 1: "Oiling Out" - The Product Separates as a Liquid Instead of Crystals

Cause: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is too concentrated, causing the compound to come out of the supersaturated solution as a liquid.[1][2] This is a common problem with hydrobromide salts, which can have depressed melting points in the presence of impurities.

Solutions:

  • Slower Cooling: Rapid cooling favors oil formation. Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask with a cloth or paper towels can facilitate this.

  • Increase Solvent Volume: The concentration of your compound may be too high.[1] Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved and not just melting in an undersaturated solution.[2]

  • Adjust Solvent System: If using a mixed solvent system, the polarity may not be optimal. Try adjusting the ratio of the "good" solvent to the "poor" solvent.

  • Scratching and Seeding: Once the solution has cooled, scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[1] Alternatively, adding a "seed crystal" of the pure compound can induce crystallization.[1]

Issue 2: Poor or No Crystal Formation After Cooling

Cause: A supersaturated solution may not spontaneously crystallize due to a kinetic barrier to nucleation. This can also occur if too much solvent was used, preventing the solution from reaching saturation upon cooling.[2]

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inner surface of the flask at the liquid-air interface with a glass rod.

    • Seed Crystals: Introduce a tiny crystal of the pure product to serve as a template for crystal growth.

  • Reduce Solvent Volume: If an excess of solvent was used, gently heat the solution to evaporate a portion of the solvent and re-cool.[2] Be cautious not to evaporate too much, which could lead to "oiling out."

  • Lower Temperature: If an ice bath is insufficient, a colder bath, such as an ice/salt mixture, may be necessary to induce crystallization.

Issue 3: Low Yield of Recovered Crystals

Cause: Low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or incomplete crystallization.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

  • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration (if performed to remove insoluble impurities), pre-heat the funnel and receiving flask.

  • Ensure Complete Crystallization: Allow the solution to cool for an adequate amount of time in an ice bath (at least 30 minutes is recommended) to maximize crystal formation.[1]

  • Proper Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving a significant amount of the product.

Issue 4: Product Discoloration or Persistent Impurities

Cause: The presence of colored impurities or co-crystallization of byproducts can lead to a product that is not of the desired purity. Rapid crystal growth can also trap impurities within the crystal lattice.

Solutions:

  • Slow Crystal Growth: Ensure the solution cools slowly and without disturbance to promote the formation of larger, purer crystals.

  • Decolorizing Carbon: For colored impurities, after dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal.[3] Reheat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal.[3] Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.[3]

  • Second Recrystallization: For highly impure samples, a second recrystallization may be necessary to achieve the desired level of purity.

  • Preliminary Purification: If the starting material is very crude, consider a preliminary purification step, such as passing it through a short plug of silica gel, before recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is very soluble at high temperatures and poorly soluble at low temperatures. For polar, ionic compounds like this hydrobromide salt, polar protic solvents are often a good starting point. Ethanol or a mixed solvent system like ethanol/water or acetonitrile/diethyl ether are commonly used for similar imidazole salts.[1][5] A systematic approach to solvent selection is recommended:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the solvents that did not dissolve the compound at room temperature. A suitable solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool. The best solvent will yield a good crop of crystals upon cooling.[1]

Solvent TypeExamplesSuitability for Imidazole Hydrobromide Salts
Polar Protic Water, Ethanol, MethanolOften good choices. Water can be effective for polar compounds but can be difficult to remove.[6][7] Ethanol is a very common and effective recrystallization solvent.[6]
Polar Aprotic Acetone, AcetonitrileCan be effective, sometimes in combination with a less polar co-solvent.
Non-polar Hexane, TolueneGenerally poor solvents for this type of salt and are more likely to be used as an "anti-solvent" in a two-solvent system.

Q2: How can I assess the purity of my recrystallized product?

A2: Several analytical techniques can be used to assess purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity.

Q3: What are the key safety considerations when working with this compound?

A3: This compound is classified as corrosive and harmful if swallowed. It is essential to handle it with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and volumes may need to be optimized.

1. Solvent Selection:

  • As determined by preliminary solubility tests, select an appropriate solvent or solvent system (e.g., ethanol).

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the minimum amount of the hot recrystallization solvent to the flask with swirling to completely dissolve the solid.[1] Keep the solvent near its boiling point.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat source and allow it to cool slightly.
  • Add a small amount of activated charcoal and swirl.
  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them. Collect the hot filtrate in a clean, pre-heated Erlenmeyer flask.

5. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

7. Drying:

  • Dry the purified crystals, for example, in a vacuum oven at a temperature well below the melting point, to remove any residual solvent.

Visual Workflow and Troubleshooting Logic

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome Start Crude Product Solvent_Selection Select Solvent Start->Solvent_Selection Dissolution Dissolve in Min. Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling & Ice Bath Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Final_Product Pure Crystals Drying->Final_Product

Caption: Standard workflow for recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Problem During Crystallization? Oiling_Out Product 'Oiling Out'? Start->Oiling_Out Yes No_Crystals No Crystals Forming? Start->No_Crystals No Oiling_Out->No_Crystals No Sol_Oiling 1. Cool Slowly 2. Add More Solvent 3. Scratch/Seed Oiling_Out->Sol_Oiling Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Sol_No_Crystals 1. Scratch/Seed 2. Reduce Solvent Vol. 3. Use Colder Bath No_Crystals->Sol_No_Crystals Yes Sol_Low_Yield 1. Use Min. Solvent 2. Pre-heat Funnel 3. Ensure Full Cooling Low_Yield->Sol_Low_Yield Yes Success Problem Resolved Sol_Oiling->Success Sol_No_Crystals->Success Sol_Low_Yield->Success

Caption: Decision tree for troubleshooting common issues.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: High-Purity 4-Iodo-1H-Imidazole Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Bromination of 6-Methyl-1H-benzo[d]imidazole.
  • MilliporeSigma. (n.d.). This compound.
  • Guidechem. (2022, July 4). How to Prepare 5-Bromo-1-methyl-1H-benzo[d]imidazole?.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Sigma-Aldrich. (n.d.). This compound.
  • MilliporeSigma. (n.d.). This compound | 2007915-81-1.
  • ChemScene. (n.d.). 5-(Bromomethyl)-1-ethyl-1h-imidazole hydrobromide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ChemicalBook. (n.d.). 5-(BROMOMETHYL)-1-METHYL-1H-IMIDAZOLE,97% | 499770-71-7.
  • Reagentia. (n.d.). This compound (1 x 100 mg).
  • Reddit. (2024, October 17). Recrystallization Issues.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Semantic Scholar. (n.d.). Convenient synthesis of polybrominated imidazole building blocks.
  • Thieme. (2023, September 14). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole.
  • BLD Pharm. (n.d.). 1003-21-0|5-Bromo-1-methyl-1H-imidazole.
  • ScienceOpen. (2011, May 25). 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide.
  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization.
  • MDPI. (2019, March 26). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts.
  • Google Patents. (n.d.). Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • PMC. (2019, February 28). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for ....
  • ACS Publications. (2017, September 7). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?.

Sources

Technical Support Center: Handling Hygroscopic Imidazole Hydrobromide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for handling hygroscopic imidazole hydrobromide salts. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and success of your experiments. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.

Introduction: The Challenge of Hygroscopicity

Imidazole hydrobromide salts are invaluable reagents in pharmaceutical synthesis and materials science. However, their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents a significant handling challenge. Even minute amounts of water can compromise sample integrity, leading to inaccurate measurements, altered reactivity, and inconsistent experimental outcomes. The controlled environment of a glovebox is essential for mitigating these risks, but proper technique is paramount. This guide will walk you through best practices and troubleshooting for managing these sensitive materials.

Frequently Asked Questions (FAQs)

Q1: Why is my imidazole hydrobromide salt clumping or appearing "wet" inside the glovebox?

A1: This is a classic sign of moisture contamination. While a glovebox is designed to maintain an inert atmosphere, moisture can be introduced in several ways:

  • Atmospheric Leaks: Small leaks in the glovebox seals, gloves, or antechamber gaskets can allow ambient moisture to enter.

  • Contaminated Solvents or Reagents: Using solvents or other reagents that have not been properly dried can introduce water.

  • Inadequate Purging: Insufficient purging of the antechamber before bringing items into the main chamber is a common source of contamination.

  • High Initial Water Content: The salt itself may have absorbed moisture before being placed in the glovebox.

Expert Insight: Always assume that any hygroscopic material is a potential moisture indicator. If you observe clumping, it's a signal to re-evaluate your entire glovebox workflow, not just the handling of that specific vial.

Q2: What is the ideal atmospheric condition within the glovebox for handling these salts?

A2: For optimal results, the glovebox atmosphere should be maintained with both oxygen and moisture levels below 1 ppm (parts per million). However, for most applications involving hygroscopic salts, keeping the moisture level consistently below 10 ppm is a practical and effective target. It is crucial to monitor these levels using the glovebox's built-in sensors.

Q3: Can I dry my imidazole hydrobromide salt inside the glovebox if it has been exposed to moisture?

A3: Yes, this is often possible, but it must be done carefully. The most common method is drying under a high vacuum.

  • Procedure: Place the salt in a suitable flask or vial. Connect it to the vacuum line within the glovebox or use a vacuum-equipped antechamber.

  • Gentle Heating: If the salt's thermal stability allows, gentle heating with a hot plate (e.g., 40-50 °C) under vacuum can accelerate the drying process. Caution: Always verify the salt's decomposition temperature before applying heat.

  • Verification: The salt should return to a free-flowing powder. However, be aware that some degradation may have already occurred if the salt was visibly wet.

Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and solving them.

Problem 1: Inconsistent Weighing Results

You are trying to weigh a precise amount of imidazole hydrobromide salt, but the balance reading is unstable and continuously increasing.

Root Cause Analysis: This is a direct indication that the salt is actively absorbing atmospheric moisture. The increasing mass is the weight of the water being absorbed from the glovebox environment.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unstable balance readings.

Problem 2: Poor Solubility or Unexpected Reaction Byproducts

Your reaction is sluggish, incomplete, or yields unexpected side products after adding the imidazole hydrobromide salt.

Root Cause Analysis: Water is a potent nucleophile and can act as an unwanted reagent or catalyst in many organic reactions. Its presence can lead to hydrolysis of starting materials or intermediates, altering the intended reaction pathway.

Preventative Protocol: Aseptic Transfer and Dispensing

This protocol ensures the salt is never exposed to the ambient atmosphere.

Step-by-Step Methodology:

  • Preparation: Place all necessary items (spatulas, weigh boats, vials, and the sealed container of imidazole hydrobromide salt) into the antechamber.

  • Antechamber Purge: Perform at least three purge cycles (evacuate to vacuum, then refill with inert gas) on the antechamber. For highly sensitive applications, five cycles are recommended.

  • Equilibration: Bring all items into the main glovebox chamber and allow them to equilibrate with the glovebox atmosphere for at least 20-30 minutes. This allows any adsorbed surface moisture on the equipment to be removed.

  • Dispensing: Only open the primary container of the imidazole hydrobromide salt after all equipment has equilibrated inside the glovebox.

  • Weighing: Use a clean, dry spatula to transfer the salt to a weigh boat on a tared balance. Work efficiently to minimize the time the primary container is open.

  • Sealing: Immediately and securely seal the primary container after dispensing the required amount. For long-term storage, consider wrapping the cap with paraffin film as an extra precaution.

  • Reaction Addition: Add the weighed salt directly to your reaction vessel, which should also be sealed and under an inert atmosphere.

Quantitative Data Summary

The table below summarizes the critical atmospheric parameters for handling hygroscopic salts.

ParameterIdeal LevelAcceptable Level (Standard Use)Action Required If Exceeded
Moisture (H₂O) < 1 ppm< 10 ppmRegenerate catalyst, check for leaks
Oxygen (O₂) < 1 ppm< 50 ppmRegenerate catalyst, check for leaks
Antechamber Purge Cycles 5 Cycles3 CyclesPerform additional cycles

References

  • Glovebox Operation: "Working in a Glovebox," University of California, San Diego. [Link]

  • Hygroscopicity in Pharmaceuticals: "Hygroscopicity of Active Pharmaceutical Ingredients," TEVA API. [Link]

Technical Support Center: Troubleshooting Low Yields in Imidazole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of imidazoles is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, ionic liquids, and functional materials. The introduction of an alkyl group to a nitrogen atom on the imidazole ring can dramatically alter a molecule's biological activity, solubility, and metabolic stability.[1] Despite its widespread use, the reaction can be plagued by issues such as low yields, side reactions, and lack of regioselectivity.

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during imidazole alkylation experiments. By understanding the interplay of reagents, reaction conditions, and substrate properties, you can systematically troubleshoot your synthesis and achieve optimal outcomes.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is consistently low or the reaction is not going to completion. What are the potential causes and how can I improve it?

A1: Low yields are often rooted in suboptimal reaction conditions that lead to incomplete conversion of the starting material. The core of the issue typically involves inefficient deprotonation of the imidazole N-H, low reactivity of the electrophile, or inappropriate reaction parameters.

Causality & Expert Analysis:

The N-alkylation of imidazole is a two-step nucleophilic substitution reaction. First, a base removes the acidic proton from the imidazole N-H bond, generating a nucleophilic imidazolate anion. This anion then attacks the electrophilic alkylating agent.[2] If the deprotonation is incomplete, the concentration of the active nucleophile is low, leading to a sluggish or stalled reaction.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System: The choice of base is critical and must be matched to the acidity of your imidazole derivative and the reactivity of your alkylating agent.[2]

    • Strong Bases: For imidazoles with electron-donating groups (which decrease acidity) or when using less reactive alkylating agents (e.g., alkyl chlorides), a strong base like Sodium Hydride (NaH) is required to ensure complete deprotonation. These reactions demand strictly anhydrous (water-free) solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).[2]

    • Weaker Bases: For imidazoles bearing electron-withdrawing groups (which increase acidity) or when using highly reactive alkylating agents (e.g., benzyl bromide, alkyl iodides), weaker inorganic bases are often sufficient and easier to handle. Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃) are highly effective, particularly in polar aprotic solvents like acetonitrile (MeCN) or DMF.[2][3]

  • Assess the Alkylating Agent: The reactivity of the leaving group on the alkylating agent plays a significant role.

    • Reactivity Trend: The general reactivity order for alkyl halides is R-I > R-Br > R-Cl . If your reaction with an alkyl chloride is slow, switching to the corresponding bromide or iodide will significantly accelerate the rate.[4]

    • Purity: Ensure your alkylating agent is pure and has not degraded during storage.

  • Optimize Reaction Temperature: Increasing the temperature can enhance the reaction rate but may also promote side reactions.[4]

    • Systematic Approach: Begin the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS. If the reaction is slow, gradually increase the temperature in increments (e.g., to 50 °C, then 80 °C) while continuing to monitor. Reactions are commonly run anywhere from room temperature to 140°C.[4][5]

  • Consider Alternative Energy Sources: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods.[4]

Data Summary: Base and Solvent Selection
Base StrengthRecommended BasesTypical SolventsWhen to UseKey Considerations
Strong Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)Anhydrous THF, DMFLess acidic imidazoles; less reactive alkylating agents (R-Cl).Requires strict anhydrous conditions and an inert atmosphere (N₂ or Ar).[2][6]
Weak K₂CO₃, Cs₂CO₃, KOHAcetonitrile (MeCN), DMF, DMSOMore acidic imidazoles; reactive alkylating agents (R-I, R-Br).Easier to handle; Cs₂CO₃ is often highly effective.[2]
Q2: I'm observing a significant amount of a di-alkylated product (imidazolium salt). How can I prevent this?

A2: The formation of a di-alkylated imidazolium salt is a common side reaction because the mono-alkylated imidazole product is still nucleophilic.[2] This issue is exacerbated by incorrect stoichiometry or high temperatures.

Causality & Expert Analysis:

After the first alkylation, the remaining nitrogen atom in the N-alkylimidazole product can act as a nucleophile and attack a second molecule of the alkylating agent. This forms a positively charged di-alkylated imidazolium salt, consuming your desired product and alkylating agent.

Prevention Strategies:

  • Stoichiometry Control: This is the most critical factor.

    • Use a slight excess of the imidazole starting material relative to the alkylating agent (e.g., 1.1 to 1.0 equivalents).

    • Alternatively, use the alkylating agent as the limiting reagent (e.g., 1.0 equivalent of imidazole to 0.9-0.95 equivalents of the alkylating agent).

    • Avoid using a large excess of the alkylating agent.[2]

  • Controlled Addition: Add the alkylating agent slowly and dropwise to the reaction mixture, preferably at a lower temperature (e.g., 0 °C), before allowing it to warm. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of a second alkylation event.[2]

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures increase the rate of both the desired first alkylation and the undesired second alkylation.[2]

Visualization: Preventing Di-alkylation

G cluster_0 Desired Pathway: Mono-alkylation cluster_1 Side Reaction: Di-alkylation cluster_2 Control Strategies Imidazole Imidazole Imidazolate Imidazolate Imidazole->Imidazolate + Base - HB⁺ Product N-Alkyl Imidazole (Target Product) Imidazolate->Product + R-X - X⁻ Product_Side N-Alkyl Imidazole (Nucleophile) Side_Product Imidazolium Salt (Byproduct) Product_Side->Side_Product + Excess R-X - X⁻ Control1 Control Stoichiometry (R-X is limiting) Control2 Slow Addition of R-X Control3 Lower Temperature

Caption: Control strategies to favor mono-alkylation over di-alkylation.

Q3: My unsymmetrical imidazole is giving a mixture of N1 and N3 alkylated isomers. How can I control the regioselectivity?

A3: Achieving regioselectivity is a frequent challenge because when an unsymmetrical imidazole is deprotonated, the negative charge is delocalized across both nitrogen atoms, making both potential sites for alkylation.[7] The outcome is governed by a delicate balance of electronic and steric effects.[8]

Causality & Expert Analysis:

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the imidazole ring (e.g., -NO₂, -CN, -CO₂R) decrease the electron density and nucleophilicity of the adjacent nitrogen atom. This directs the alkylation to the more distant, more nucleophilic nitrogen.

  • Steric Hindrance: Bulky substituents on the imidazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[8][9] This is often the most predictable and powerful tool for controlling regioselectivity.

Strategies for Controlling Regioselectivity:

  • Exploit Steric Effects: If possible, choose an alkylating agent or design your imidazole substrate to have a significant size difference between the two sides of the ring. A bulky alkylating agent like t-butyl bromide will strongly favor the less hindered nitrogen.[8]

  • Leverage Electronic Effects: Place an EWG on the ring to electronically "deactivate" the neighboring nitrogen, thereby directing the incoming alkyl group to the other nitrogen.[8]

  • Use Protecting Groups: In complex syntheses where high selectivity is paramount, a protecting group can be used to temporarily block one of the nitrogen atoms. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a well-established example that can be used to direct substitution, and it can be removed later in the synthesis.[2][10]

Visualization: Factors Governing Regioselectivity

Caption: Key factors that influence the regioselectivity of alkylation.

Q4: I'm struggling to purify my N-alkylated imidazole product. What are some effective strategies?

A4: Purification can be complex due to the presence of unreacted starting materials, regioisomers, or the di-alkylated imidazolium salt, which often have similar polarities.[2]

Recommended Purification Techniques:

  • Column Chromatography: This is the most common and versatile method.[2]

    • Stationary Phase: Standard silica gel is often effective. However, if your compound is basic and shows significant tailing or streaking on silica, consider deactivating the silica by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%). Alternatively, using alumina as the stationary phase can be beneficial for basic compounds.[11]

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.

  • Acid-Base Extraction: This is a powerful technique for separating your basic N-alkylated imidazole from non-basic impurities.

    • Principle: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic imidazole product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your product. Finally, back-extract your purified neutral product into a fresh organic solvent.[11]

  • Crystallization: If your desired product is a solid, recrystallization can be an excellent method for achieving high purity, especially for removing small amounts of isomeric impurities.[4] Finding the right solvent system is key.

Experimental Protocols

Protocol 1: General Procedure using a Strong Base (NaH)

This protocol is suitable for less reactive imidazoles or alkylating agents and requires anhydrous conditions.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).

  • Base Suspension: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the flask. Add anhydrous THF or DMF via syringe.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve the imidazole starting material (1.0 equivalent) in a minimal amount of anhydrous solvent and add it dropwise to the NaH suspension.

  • Reaction Incubation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the imidazolate anion.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.05 equivalents) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material. Gentle heating may be required.

  • Quenching & Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product as needed.[2]

Protocol 2: General Procedure using a Weak Base (K₂CO₃)

This protocol is often sufficient for more reactive systems and is operationally simpler.

  • Setup: To a round-bottom flask, add the imidazole starting material (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile or DMF.

  • Alkylation: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred suspension at room temperature.

  • Reaction & Monitoring: Stir the mixture at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the solid K₂CO₃ and wash the solid with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by chromatography, extraction, or crystallization.[1]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Grimmett, M. R. (1971). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]

  • Benchchem. (n.d.). Protocol for N-Alkylation of 4-iodo-1H-imidazole.
  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers.
  • Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. Retrieved from [Link]

  • Ghavami, R., et al. (2004). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 14(10), 2589-2591. Retrieved from [Link]

  • Martínez, A., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 27(3), 1165. Retrieved from [Link]

  • Brantley, R. E., et al. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Journal of Biological Chemistry, 273(37), 23835-23844. Retrieved from [Link]

  • Julia, S., et al. (1979). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 9(8), 717-721. Retrieved from [Link]

  • Bell, N. A., et al. (2014). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Journal of the American Chemical Society, 136(15), 5868-5871. Retrieved from [Link]

  • Drocken, P., & Fokin, V. V. (2011). Regioselective Synthesis of 1,4-Disubstituted Imidazoles. Organic Letters, 13(12), 3174-3177. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry Department. Retrieved from [Link]

  • U.S. Patent No. 5,011,934 A. (1991). Process for preparing 1-alkylimidazoles. Google Patents.
  • Öztürk, Z., et al. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 43(3), 195-202. Retrieved from [Link]

  • ACS Omega. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Publications. Retrieved from [Link]

  • Sudini, R., & Wei, H. (2010). Cesium Carbonate as an Efficient Base for Alkylation of 3-(1H-Imidazol-4-yl)pyridine. Synthetic Communications, 40(1), 123-128. Retrieved from [Link]

  • Wang, X., et al. (2005). N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. Chinese Journal of Applied Chemistry. Retrieved from [Link]

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Optimal temperature for storage of 5-(bromomethyl)-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(bromomethyl)-1-methyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage, handling, and troubleshooting of this highly reactive and versatile synthetic intermediate. Our goal is to explain the causality behind experimental choices, ensuring your work is both efficient and successful.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level inquiries regarding the handling and storage of 5-(bromomethyl)-1-methyl-1H-imidazole.

Q1: What is the optimal storage temperature and what are the ideal conditions for 5-(bromomethyl)-1-methyl-1H-imidazole?

The optimal storage condition depends on the specific form of the compound (free base vs. hydrobromide salt) and the desired storage duration. The bromomethyl group is highly electrophilic and susceptible to degradation, making proper storage critical for maintaining reagent integrity.[1]

For the hydrobromide salt, refrigerated storage at 4°C under an inert nitrogen atmosphere is explicitly recommended. For the free base, recommendations vary from room temperature to refrigeration (2-8°C).[2][3][4] For maximum shelf-life and to prevent gradual degradation, long-term storage under refrigerated and dry conditions is the best practice for both forms.

Data Summary: Recommended Storage Conditions

Compound Form Recommended Temperature Atmosphere Key Considerations
Hydrobromide Salt 4°C Inert (e.g., Nitrogen) This salt form can be hygroscopic. Strict exclusion of moisture and air is critical to prevent hydrolysis and oxidation.

| Free Base | Refrigerated (2-8°C) for long-term; Room Temp for short-term[2][3] | Dry, tightly sealed container.[3][5] | Protect from light by storing in a dark place. While potentially more stable than the salt, refrigeration is the preferred method to minimize degradation over time. |

Q2: What are the primary degradation pathways for this compound?

The primary point of instability is the C-Br bond in the bromomethyl group. This group is an excellent electrophile and a good leaving group, making it highly susceptible to nucleophilic substitution.[1]

The most common degradation pathway is hydrolysis , where ambient moisture (water) acts as a nucleophile, displacing the bromide to form the corresponding and significantly less reactive 5-(hydroxymethyl)-1-methyl-1H-imidazole.[6] This directly underscores the necessity of storing the compound in a dry environment. Other nucleophiles, including alcohols used as solvents, can cause similar degradation.

DegradationPathway Primary Degradation Pathway of 5-(bromomethyl)-1-methyl-1H-imidazole Active 5-(bromomethyl)-1-methyl-1H-imidazole (Active Reagent) Inactive 5-(hydroxymethyl)-1-methyl-1H-imidazole (Inactive Byproduct) Active->Inactive  Nucleophilic Substitution (Hydrolysis/Solvolysis) Nucleophile H₂O (Moisture) or other nucleophiles (e.g., alcohols) Nucleophile->Active attacks electrophilic carbon

Caption: Hydrolysis via nucleophilic attack is the main cause of degradation.

Q3: What personal protective equipment (PPE) and handling procedures are required?

Due to its classification as a corrosive and hazardous compound, strict adherence to safety protocols is mandatory.

  • Engineering Controls : Handle only in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[5][7]

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[5][8]

  • Skin Protection : Handle with chemical-impermeable gloves (e.g., nitrile) and wear protective, impervious clothing.[5] Always inspect gloves before use and wash hands thoroughly after handling.[5][9]

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5][8]

Q4: In which solvents is this compound likely to be soluble?

While specific quantitative data is not widely published, we can infer solubility from structurally related compounds like 1-benzyl-5-(chloromethyl)-1H-imidazole.[6] The compound is expected to have good solubility in polar aprotic solvents.

  • Recommended : Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

  • Use with Caution : Polar protic solvents like methanol or ethanol can act as nucleophiles and degrade the compound over time. If they must be used, solutions should be prepared fresh and used immediately.

  • Limited Solubility : Nonpolar solvents (e.g., hexanes) and water.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Q1: My reaction yield is significantly lower than expected, or the reaction failed completely. What are the potential causes related to the reagent?

Answer: This is a common issue stemming from the high reactivity of the bromomethyl group. The root cause is often the premature degradation of the reagent before or during the reaction.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low/No Yield Observed CheckStorage 1. Verify Reagent Storage Conditions (Temp, Atmosphere, Age) Start->CheckStorage CheckPurity 2. Assess Reagent Purity (NMR, LC-MS) CheckStorage->CheckPurity Conditions Improper CheckSolvent 3. Review Solvent Choice (Aprotic vs. Protic) CheckStorage->CheckSolvent Conditions OK CheckPurity->CheckSolvent Purity OK Solution Root Cause Identified CheckPurity->Solution Purity Low (Degradation Confirmed) CheckMoisture 4. Confirm Anhydrous Reaction Conditions CheckSolvent->CheckMoisture Solvent is Aprotic CheckSolvent->Solution Solvent is Protic (Potential Side Reaction) CheckMoisture->Solution Moisture Contamination (Hydrolysis)

Caption: A logical workflow to diagnose the cause of low reaction yield.

  • Cause: Reagent Degradation from Improper Storage.

    • Explanation: If the compound was stored at room temperature for an extended period, exposed to moisture, or not under an inert atmosphere, it has likely hydrolyzed to the inactive alcohol derivative.[6]

    • Solution: Purchase a fresh bottle of the reagent. For existing stock, especially if it is several months old, verify its purity by ¹H NMR (checking for the disappearance of the characteristic bromomethyl singlet and the appearance of a hydroxymethyl signal) or LC-MS before use.

  • Cause: Incompatible Solvent.

    • Explanation: Using a nucleophilic solvent (e.g., methanol, ethanol) can lead to a solvolysis side reaction, where the solvent molecule attacks and displaces the bromide, consuming your reagent.

    • Solution: Switch to a non-reactive, polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous (dry).

  • Cause: Moisture Contamination.

    • Explanation: Even trace amounts of water in your reaction mixture (from wet solvents, glassware, or other reagents) can hydrolyze the compound.

    • Solution: Use oven-dried or flame-dried glassware. Use anhydrous solvents from a sealed bottle or a solvent purification system. Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering.

Q2: My TLC or LC-MS analysis shows the consumption of my starting material but multiple unexpected product spots/peaks. What is happening?

Answer: This indicates that your 5-(bromomethyl)-1-methyl-1H-imidazole is reacting, but not selectively with the intended substrate.

  • Cause: Competing Nucleophiles.

    • Explanation: The bromomethyl group is a potent alkylating agent and will react with the most available or most reactive nucleophile in the mixture.[1] If your reaction contains other nucleophilic functional groups, deprotonated species from an overly strong base, or nucleophilic additives, side reactions will occur.

    • Solution: Re-evaluate your reaction conditions. Ensure your base is selective and only deprotonates the intended substrate. Check for incompatible functional groups on your primary substrate that may be more nucleophilic than the target site. Consider using a protecting group strategy if necessary.

  • Cause: In-situ Degradation.

    • Explanation: If the reaction is run at elevated temperatures for a prolonged period, the compound may begin to decompose. While many imidazoles have good thermal stability, the reactive bromomethyl group can lower the decomposition temperature.[6]

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the primary reaction has completed.

Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
  • Upon receipt, log the date and immediately transfer the container to the appropriate storage location (refrigerated at 2-8°C, preferably 4°C).[2]

  • If the container is not sealed under an inert atmosphere, consider flushing the headspace with dry nitrogen or argon before re-sealing.

  • For all handling, work within a certified chemical fume hood.[5]

  • Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • To dispense the solid, briefly allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weigh the desired amount quickly and securely re-seal the container, flushing with inert gas if possible.

  • Clean any spills immediately and decontaminate the work area.[9]

Protocol 2: Preparation of a Stock Solution for Reaction
  • Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.

  • Add the desired volume of anhydrous polar aprotic solvent (e.g., DMF) to the reaction flask via a dry syringe.

  • Weigh the 5-(bromomethyl)-1-methyl-1H-imidazole in a separate, dry vial.

  • Add the solid to the reaction flask containing the solvent under a positive pressure of inert gas.

  • Stir until fully dissolved. Use this stock solution immediately. Do not prepare and store solutions in protic or non-anhydrous solvents.

References

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 5-(bromomethyl)-1-methyl-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(bromomethyl)-1-methyl-1H-imidazole hydrobromide, a critical building block in pharmaceutical and materials science. We will dissect its unique spectral signature, compare it with structurally related alternatives, and provide a robust experimental protocol to ensure accurate and reproducible characterization.

Introduction: The Importance of Structural Verification

This compound is a versatile bifunctional reagent. The presence of a reactive bromomethyl group and the imidazole core makes it a valuable synthon for introducing the 1-methylimidazol-5-ylmethyl moiety in drug discovery and the synthesis of N-heterocyclic carbene (NHC) precursors.[1] Given its reactivity, confirming the precise structure and isomeric purity is paramount. ¹H NMR spectroscopy is the primary and most definitive method for this verification. This guide explains the causality behind the observed spectral features, enabling researchers to confidently identify this compound and distinguish it from potential isomers and impurities.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure of this compound dictates a specific and predictable ¹H NMR spectrum. The molecule possesses four distinct types of protons. The hydrobromide salt form leads to the protonation of the N3 nitrogen, creating an imidazolium cation. This positive charge significantly influences the electronic environment of the ring, leading to a general deshielding (downfield shift) of all protons compared to the neutral free base.

Caption: Molecular structure of this compound.

Based on its structure, we can predict the following signals. The expected chemical shifts are based on standard values for heteroaromatic systems, with adjustments for substituent effects and the presence of the cationic imidazolium ring.

Assignment Proton Label Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift
N-MethylHA3.8 - 4.0Singlet (s)3HAttached to the electron-deficient imidazolium ring, shifted downfield from a typical N-CH₃.
BromomethylHB4.8 - 5.0Singlet (s)2HDeshielded by the adjacent electronegative bromine atom and the cationic ring.
Imidazole RingHC7.6 - 7.8Singlet (s)1HAromatic proton on the imidazolium ring, adjacent to the N-methyl group.
Imidazole RingHD9.0 - 9.2Singlet (s)1HHighly deshielded proton between two nitrogen atoms (C2-H) in the cationic ring.

Comparative Spectral Analysis: Distinguishing Isomers

The unambiguous identification of this compound relies on comparing its spectrum to plausible alternatives. The most common alternative is its isomer, 4-(bromomethyl)-1-methyl-1H-imidazole, and the parent compound, 1-methylimidazole.

Compound Structure N-CH₃ (δ ppm) -CH₂Br (δ ppm) Ring H (δ ppm) Key Distinguishing Features
1-Methylimidazole (Free Base) [2][3]~3.6 (s)N/A~7.4 (s, H2), ~6.9-7.0 (s, H4/H5)Serves as a baseline. Note the significantly more upfield (shielded) signals compared to the hydrobromide salt.
This compound (Target) ~3.9 (s) ~4.9 (s) ~9.1 (s, H2), ~7.7 (s, H4) All signals are shifted downfield due to the hydrobromide salt formation. The C2-H is the most deshielded.
2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (Isomer) [1]~3.8 (s)~4.3 (s)~7.2 (d), ~7.1 (d)The two imidazole ring protons would appear as doublets due to coupling and would be in a much more shielded region compared to the C2-H of the target molecule.

The most telling feature for identifying the target compound is the singlet at δ > 9.0 ppm. This corresponds to the HD proton, which is positioned between the two positively charged nitrogen atoms of the imidazolium ring, resulting in extreme deshielding. This signal is absent in isomers where the C2 position is substituted.

A Self-Validating Experimental Protocol for ¹H NMR Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible data. The choice of solvent is critical; the hydrobromide salt necessitates a polar aprotic solvent for good solubility.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Transfer to NMR tube prep1->prep2 prep3 Add ~0.6 mL of DMSO-d6 prep2->prep3 prep4 Vortex until fully dissolved prep3->prep4 acq1 Lock on DMSO-d6 signal prep4->acq1 acq2 Shim for optimal homogeneity acq1->acq2 acq3 Set acquisition parameters (16 scans, 5s relaxation delay) acq2->acq3 acq4 Acquire spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Calibrate spectrum to residual DMSO (δ 2.50 ppm) proc2->proc3 proc4 Integrate all signals proc3->proc4

Caption: Standardized workflow for ¹H NMR analysis.

Methodology Details:

  • Sample Preparation:

    • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves imidazolium salts, and its residual proton signal at δ 2.50 ppm provides a convenient internal reference.[4][5]

    • Procedure: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure complete dissolution by vortexing.

  • Instrumental Parameters:

    • Spectrometer: A 400 MHz NMR spectrometer is sufficient for resolving all signals.

    • Lock and Shim: Lock the field frequency to the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquisition: A standard proton experiment should be run with a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio. A relaxation delay of 5 seconds is recommended to ensure quantitative integration.

  • Data Processing and Validation:

    • Referencing: After Fourier transformation and phase correction, calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

    • Integration: Integrate all distinct signals. The integral ratios must be validated against the number of protons in the structure. For this molecule, the expected ratio of the signals (in order of increasing chemical shift) should be 3 (N-CH₃) : 2 (-CH₂Br) : 1 (Ring H) : 1 (Ring H). This integral validation is a crucial step for confirming the structural integrity.

Conclusion

The ¹H NMR spectrum of this compound provides a unique and definitive fingerprint for its structural confirmation. The key identifiers are four singlet peaks with an integration ratio of 3:2:1:1, and most notably, a significantly deshielded proton signal above 9.0 ppm corresponding to the C2-H of the imidazolium ring. By comparing the spectrum to that of its isomers and parent compounds, and by following a robust experimental protocol, researchers can ensure the identity and purity of this important synthetic intermediate, thereby guaranteeing the integrity of their subsequent research.

References

  • MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Online] Molecules, 2020. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1390, 1-Methylimidazole. [Online] Available at: [Link]

  • ResearchGate. ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and (c) phosphor fly ash, (d) ZnO, and (e) ZnS nanoparticles absorbed (mim). [Online] Available at: [Link]

  • Royal Society of Chemistry. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Online] 2025. Available at: [Link]

  • Royal Society of Chemistry. Imidazoles Synthesis by Transition Metal Free, Base-Mediated Deaminative Coupling of Benzylamines and Nitriles. [Online] Available at: [Link]

  • TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Online] Turkish Journal of Chemistry, 2003. Available at: [Link]

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Decoding the Halogen Effect: A Comparative Guide to 13C NMR Signals of Bromomethyl and Other Halomethyl Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Navigating the Subtle Yet Significant Influence of Halogenation on the 13C NMR Landscape of Imidazole Derivatives.

In the intricate world of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for elucidating the carbon framework of organic molecules. For scientists working with imidazole scaffolds, a common motif in numerous therapeutic agents, understanding the nuances of their 13C NMR spectra is critical. This guide provides an in-depth comparison of the characteristic 13C NMR signals for the bromomethyl group in imidazoles, and contrasts it with other halomethyl analogues, offering field-proven insights and supporting experimental data to aid in unequivocal structural assignment.

The introduction of a halomethyl group to an imidazole ring creates a reactive handle for further molecular elaboration, a common strategy in drug discovery. The identity of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) subtly but predictably influences the electron density around the methylene (-CH2-) carbon, resulting in distinct chemical shifts in the 13C NMR spectrum. This guide will dissect these differences, providing a framework for researchers to distinguish between different halomethyl-substituted imidazoles with confidence.

The Diagnostic Window: Characteristic 13C NMR Chemical Shifts

The chemical shift of the methylene carbon in halomethyl-imidazoles is a direct reporter of the electronic environment dictated by the attached halogen. The electronegativity and size of the halogen atom are the primary determinants of this shift. Generally, for a given substitution pattern on the imidazole ring, the 13C NMR chemical shift of the -CH2X carbon follows a predictable trend.

To illustrate the expected trends, consider the following comparison based on established principles of NMR spectroscopy and data from related alkyl halides:

Halomethyl Group (-CH2X)Expected 13C Chemical Shift Range (ppm)Key Influencing Factors
-CH2F~70-85High electronegativity of Fluorine leads to significant deshielding (downfield shift).
-CH2Cl~40-55Chlorine is less electronegative than Fluorine, resulting in a more upfield signal.
-CH2Br~25-45Bromine's lower electronegativity and larger size contribute to a further upfield shift compared to the chloro-analogue.
-CH2I~-5-10The "heavy atom effect" of Iodine causes a significant upfield (shielding) effect, often shifting the signal to very low ppm values, sometimes even below TMS.

Table 1. Predicted 13C NMR Chemical Shift Ranges for the Methylene Carbon in 1-(Halomethyl)imidazoles. These are estimated ranges and can be influenced by solvent and substituents.

This comparative data underscores the diagnostic power of 13C NMR in distinguishing between halomethyl imidazole isomers. A downfield shift in the region of 70-85 ppm would be a strong indicator of a fluoromethyl group, while a signal appearing near or below 0 ppm would strongly suggest the presence of an iodomethyl substituent. The signals for chloromethyl and bromomethyl groups are more closely spaced but still distinguishable.

Causality Behind Experimental Choices: A Validated Protocol for 13C NMR Acquisition

Obtaining high-quality, reproducible 13C NMR spectra for halomethyl imidazoles, which can be reactive, requires a carefully considered experimental approach. The following protocol is designed to be a self-validating system, ensuring accurate and reliable data.

Step-by-Step Methodology for 13C NMR of Halomethyl Imidazoles:

  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent that is inert to the reactive halomethyl group and provides good solubility. Deuterated chloroform (CDCl3) is a common first choice due to its versatility. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) can be used. Be mindful that the choice of solvent can influence chemical shifts.

    • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration range typically provides a good signal-to-noise ratio within a reasonable acquisition time.

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, defining the 0 ppm reference point. Add a small drop of TMS to the NMR tube.

  • Instrument Setup and Parameters:

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for 1H) to achieve better signal dispersion and sensitivity.

    • Probe Tuning: Ensure the 13C probe is properly tuned and matched to the sample to maximize signal intensity.

    • Acquisition Mode: Employ a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments). This removes the coupling between carbon and proton nuclei, resulting in a spectrum with single lines for each unique carbon, simplifying interpretation.

    • Pulse Angle: A 30-degree pulse angle is a good compromise between signal intensity and allowing for a shorter relaxation delay.

    • Acquisition Time (AQ): Set the acquisition time to at least 1-2 seconds to ensure good resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is typically sufficient for most carbons. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration, although quantitative analysis is not the primary goal here.

    • Number of Scans (NS): The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): Set the spectral width to encompass the entire expected range of 13C chemical shifts, typically from 0 to 220 ppm.

  • Data Processing:

    • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate peak picking.

    • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

This detailed protocol provides a robust framework for obtaining high-quality 13C NMR data, which is essential for the accurate characterization of bromomethyl and other halomethyl imidazoles.

Visualizing the Influences on Chemical Shift

The chemical shift of the bromomethyl carbon is not solely determined by the bromine atom. The electronic properties of the imidazole ring and any other substituents play a crucial role. The following diagram illustrates these interconnected factors.

Factors Influencing the 13C NMR Chemical Shift of the Bromomethyl Group in Imidazoles CH2Br -CH2Br Carbon Chemical Shift Halogen Nature of Halogen (Br) Halogen->CH2Br Electronegativity & Heavy Atom Effect Position Position on Imidazole Ring (N-1, C-2, C-4/5) Position->CH2Br Proximity to Heteroatoms Substituents Substituents on Imidazole Ring Substituents->CH2Br Electron Donating/Withdrawing Effects Solvent Solvent Effects Solvent->CH2Br Polarity & H-bonding

Caption: Key factors determining the 13C NMR signal of the bromomethyl carbon.

Conclusion

The 13C NMR chemical shift of the methylene carbon in halomethyl-substituted imidazoles serves as a highly sensitive probe of the local electronic environment. By understanding the predictable influence of the halogen atom, the position of substitution, and the electronic nature of other ring substituents, researchers can confidently assign the structures of these important synthetic intermediates. This guide provides a comparative framework and a robust experimental protocol to empower scientists in their drug discovery and development endeavors, ensuring the accurate and efficient characterization of novel imidazole-based compounds. The careful application of these principles will undoubtedly facilitate the unambiguous identification of these versatile molecules.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). 2-(chloromethyl)-1H-benzimidazole. Retrieved from [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. O. (2020). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Journal of Molecular Structure, 1222, 128887.
  • Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges - Carbon-13*. Retrieved from [Link]1]

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Comparative Guide: Mass Spectrometry Fragmentation of Methyl-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for methyl-imidazole derivatives, specifically focusing on the differentiation of 1-methylimidazole (1-MeI) , 2-methylimidazole (2-MeI) , and 4-methylimidazole (4-MeI) .

Executive Summary

Methyl-imidazoles are polar, heterocyclic aromatic compounds used as precursors in pharmaceuticals and formed as byproducts in caramel coloring (Maillard reaction).[1][2] Differentiating the isomers—particularly 2-MeI and 4-MeI —is critical for regulatory compliance (e.g., California Prop 65 limits on 4-MeI).

The Core Challenge: All three isomers share the same molecular weight (MW 82) and produce nearly identical Electrospray Ionization (ESI) product ion spectra. The Solution: While the fragment ions (m/z 56,[3][4] 42) are shared, the branching ratios differ slightly. However, robust identification requires chromatographic resolution (specifically HILIC) coupled with tandem mass spectrometry (MS/MS).

Mechanistic Fragmentation Analysis

The "Product": Fragmentation Pathways of [M+H]+ m/z 83

In positive ESI-MS/MS, the protonated precursor [M+H]+ at m/z 83 undergoes Collision-Induced Dissociation (CID). The fragmentation is dominated by ring cleavage and neutral losses.

Key Fragmentation Channels
  • Loss of HCN (27 Da)

    
     m/z 56: 
    
    • Mechanism: Involves ring opening and expulsion of a hydrogen cyanide unit.[5]

    • Dominance: This is typically the quantifier ion for 4-MeI due to its high stability and abundance.

    • Pathway: [C

      
      H
      
      
      
      N
      
      
      ]
      
      
      
      
      [C
      
      
      H
      
      
      N]
      
      
      + HCN.
  • Loss of Acetonitrile (CH

    
    CN, 41 Da) 
    
    
    
    m/z 42:
    • Mechanism: Requires the methyl group to be incorporated into the leaving neutral fragment.

    • Specificity: This transition is often used as a qualifier ion .

    • Pathway: [C

      
      H
      
      
      
      N
      
      
      ]
      
      
      
      
      [C
      
      
      H
      
      
      N]
      
      
      + CH
      
      
      CN.
  • Loss of Propene/Aziridine (42 Da)

    
     m/z 41: 
    
    • Less common but observed; likely [C

      
      H
      
      
      
      N]
      
      
      .
Isomer-Specific Behavior

While all isomers yield m/z 56 and 42, the energetics of ring opening differ based on the methyl position.

IsomerMethyl PositionPrimary Fragment (Quant)Secondary Fragment (Qual)Diagnostic Note
4-MeI C4 (or C5 tautomer)m/z 56 m/z 42High response factor; m/z 56 is dominant.
2-MeI C2 (between nitrogens)m/z 56 m/z 42Often shows lower ionization efficiency than 4-MeI in ESI.
1-MeI N1 (Nitrogen)m/z 56 m/z 42N-methyl group is fixed; cannot tautomerize.

Critical Insight: Mass spectrometry alone (without chromatography) has a high risk of false positives between 2-MeI and 4-MeI due to overlapping transitions.

Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for the protonated methyl-imidazole precursor.

MethylImidazoleFragmentation Precursor [M+H]+ Precursor m/z 83 Intermediate Ring Opening Intermediate Precursor->Intermediate CID Activation Frag56 Product Ion m/z 56 [C3H6N]+ Intermediate->Frag56 Loss of HCN Frag42 Product Ion m/z 42 [C2H4N]+ Intermediate->Frag42 Loss of CH3CN NeutralHCN Neutral Loss HCN (27 Da) NeutralACN Neutral Loss CH3CN (41 Da)

Caption: Competitive fragmentation pathways of protonated methyl-imidazole (m/z 83) leading to characteristic ions m/z 56 and m/z 42.

Experimental Protocol: Validated HILIC-MS/MS Method

This protocol prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) over Reverse Phase (C18) because methyl-imidazoles are highly polar and elute in the void volume of C18 columns.

Sample Preparation (Beverage/Caramel Matrix)
  • Extraction: Dilute sample 1:100 with acetonitrile/water (50:50).

  • Cleanup (Optional): For complex matrices (e.g., soy sauce), use Mixed-Mode Cation Exchange (MCX) SPE cartridges.

    • Condition: MeOH -> Water.

    • Load: Acidified sample (pH < 3).

    • Wash: 0.1% Formic Acid in Water -> Methanol.[6]

    • Elute: 5% NH

      
      OH in Methanol.
      
  • Internal Standard: Spike with 4-Methylimidazole-d3 (or d6-dimethylimidazole) to correct for matrix suppression.

LC-MS/MS Parameters
ParameterSettingRationale
Column HILIC (e.g., Waters CORTECS HILIC, 2.7 µm)Retains polar imidazoles; separates 2-MeI and 4-MeI.
Mobile Phase A 10 mM Ammonium Acetate (pH 9)High pH improves peak shape for basic imidazoles.
Mobile Phase B AcetonitrileOrganic modifier for HILIC mode.
Gradient 90% B isocratic or shallow gradientMaintains HILIC mechanism.
Ionization ESI Positive (+)Protonation of basic nitrogen.
Source Temp 350 - 500°CEnsures desolvation of aqueous mobile phase.
MRM Transitions Table
AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
4-MeI 83.156.1 Quantifier20 - 25
4-MeI 83.142.1Qualifier30 - 35
2-MeI 83.156.1 Quantifier20 - 25
2-MeI 83.142.1Qualifier30 - 35
IS (d3) 86.159.1Internal Std20 - 25

Comparative Performance Analysis

The following table compares the recommended HILIC-MS/MS approach against alternative methodologies.

FeatureHILIC-MS/MS (Recommended) C18 RP-LC-MS/MS GC-MS
Selectivity High (Resolves isomers)Low (Isomers co-elute in void)High (Resolves isomers)
Sensitivity High (pg/mL levels)ModerateModerate
Sample Prep Simple (Dilute & Shoot)SimpleComplex (Derivatization required)
Throughput Fast (< 10 min)FastSlow (30+ min)
Mechanism Partitioning into water layerHydrophobic interactionVolatilization
Workflow Decision Tree

MethodWorkflow Start Start: Methyl-Imidazole Analysis MatrixCheck Is Matrix Complex? (e.g., Soy Sauce vs. Soda) Start->MatrixCheck Simple Simple Matrix (Soda, Beer) MatrixCheck->Simple No Complex Complex Matrix (Caramel, Soy Sauce) MatrixCheck->Complex Yes Dilution Dilute 1:100 in 50% ACN Simple->Dilution SPE SPE Cleanup (MCX Cartridge) Complex->SPE Separation HILIC Separation (Critical for Isomers) Dilution->Separation SPE->Separation Detection MS/MS Detection Monitor 83->56 & 83->42 Separation->Detection

Caption: Decision workflow for selecting sample preparation and analysis path for methyl-imidazoles.

References

  • Waters Corporation. Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Application Note. Link

  • Royal Society of Chemistry (Analyst). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Analyst, 2013, 138, 4624-4630.[7] Link

  • Agilent Technologies. Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Application Note. Link

  • SCIEX. LC-MS/MS Analysis of Emerging Food Contaminants - Quantitation and Identification of 4-Methylimidazole (4-MEI) in Beverage. Application Note. Link

  • National Institutes of Health (PMC). Determination of 4-Methylimidazole and 2-Acetyl-4-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. Toxicol Res. 2015. Link

Sources

A Researcher's Guide to Identifying Alkyl Bromide Functional Groups using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral peaks for primary, secondary, and tertiary alkyl bromides, supported by experimental data and a foundational understanding of the principles at play.

The Foundational Principles: Why IR Spectroscopy is a Powerful Tool for Alkyl Halide Identification

Infrared spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. These absorptions are recorded as peaks in an IR spectrum, which plots the percentage of light transmitted against the wavenumber (cm⁻¹) of the radiation.

The position of an absorption peak is primarily determined by two factors, as described by Hooke's Law for a simple harmonic oscillator:

  • Bond Strength: Stronger bonds require more energy to vibrate and thus absorb at higher wavenumbers.

  • Atomic Mass: Bonds between atoms with lower masses vibrate at higher frequencies than bonds between heavier atoms.

This second principle is particularly relevant for alkyl halides. As we move down the halogen group from fluorine to iodine, the atomic mass increases significantly. Consequently, the stretching frequency of the carbon-halogen (C-X) bond decreases. This predictable trend allows for clear differentiation between different types of alkyl halides.

The C-Br bond, in particular, gives rise to a characteristic absorption in a specific region of the IR spectrum, often referred to as the "fingerprint region" (below 1500 cm⁻¹). While this region can be complex due to the presence of many overlapping peaks, the C-Br stretch is often a discernible and reliable indicator of the presence of an alkyl bromide functional group.

Decoding the Spectra: Characteristic IR Peaks of Alkyl Bromides

The most prominent and diagnostic feature in the IR spectrum of an alkyl bromide is the C-Br stretching vibration. This absorption typically occurs in the range of 690-515 cm⁻¹ .[1][2][3][4] The intensity of this peak is usually medium to strong.

Beyond the primary C-Br stretch, other features can provide corroborating evidence for the presence of an alkyl bromide. For terminal alkyl halides, a C-H wagging vibration of the –CH₂X group can be observed between 1300-1150 cm⁻¹ .[1][2][3][4] Additionally, the spectrum will display the usual C-H stretching and bending vibrations characteristic of the alkyl backbone. C-H stretching vibrations for sp³ hybridized carbons are typically found in the range of 2975-2845 cm⁻¹ , while C-H bending vibrations appear around 1470-1370 cm⁻¹ .[5][6][7]

Comparative Analysis: Primary, Secondary, and Tertiary Alkyl Bromides

A key aspect of this guide is the differentiation between primary, secondary, and tertiary alkyl bromides based on their IR spectra. The substitution pattern on the carbon atom bonded to the bromine atom subtly influences the C-Br stretching frequency. A consistent trend is observed where the C-Br stretching vibration shifts to a lower wavenumber as the degree of substitution increases.

This trend can be explained by the electronic effects of the alkyl groups. Alkyl groups are weakly electron-donating. As more alkyl groups are attached to the carbon bearing the bromine, there is a slight lengthening and weakening of the C-Br bond, which in turn lowers the energy required for the stretching vibration.

The following table summarizes the characteristic IR absorption ranges for different classes of alkyl bromides, with supporting data from representative molecules.

Alkyl Bromide Class Example Compound C-Br Stretch (cm⁻¹) Other Key Peaks (cm⁻¹)
Primary Bromoethane780-580[6]~2975-2845 (C-H stretch), ~1470-1370 (C-H bend)
1-Bromopropane750-550[5]~2975-2845 (C-H stretch), ~1470-1370 (C-H bend)
Secondary 2-Bromopropane~550[7]~2975-2845 (C-H stretch), ~1470-1370 (C-H bend)
Tertiary 2-Bromo-2-methylpropane750-500[8]~2975-2860 (C-H stretch), ~1480-1370 (C-H bend)

It is important to note that the C-Br stretching vibration for tertiary alkyl bromides can sometimes be broad or split into multiple peaks.

Visualizing the Correlation: Structure and IR Absorption

The relationship between the alkyl bromide's structure and its characteristic IR absorption can be visualized as a decision-making workflow for spectral analysis.

G cluster_0 IR Spectrum Analysis for Alkyl Bromides Start Acquire IR Spectrum of Unknown Compound Check_CH Observe Strong Peaks at ~2975-2845 cm⁻¹? Start->Check_CH Check_CBr Look for Medium-Strong Peak in 690-515 cm⁻¹ Region Check_CH->Check_CBr Yes (Alkyl Backbone Present) No_Alkyl Not an Alkyl Compound Check_CH->No_Alkyl No Identify_Class Analyze Precise Position of C-Br Stretch Check_CBr->Identify_Class Yes (Alkyl Bromide Likely) No_Bromide Not an Alkyl Bromide Check_CBr->No_Bromide No Primary Primary Alkyl Bromide (~650-580 cm⁻¹) Identify_Class->Primary Secondary Secondary Alkyl Bromide (~550 cm⁻¹) Identify_Class->Secondary Tertiary Tertiary Alkyl Bromide (~500 cm⁻¹) Identify_Class->Tertiary Conclusion Functional Group Identified Primary->Conclusion Secondary->Conclusion Tertiary->Conclusion

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Imidazole Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Quality and Safety

For researchers, scientists, and professionals in drug development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount to ensuring the safety and efficacy of therapeutic products.[1] Imidazole, a five-membered heterocyclic aromatic organic compound, and its derivatives are crucial components in many pharmaceuticals. However, their synthesis and storage can lead to the formation of various impurities that may possess undesirable pharmacological or toxicological effects.[2] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for impurity profiling due to its high resolving power, sensitivity, and reproducibility.[3][4]

This guide provides an in-depth, objective comparison of various approaches to HPLC method development for analyzing imidazole impurities. It is designed to move beyond a simple recitation of steps, instead offering a narrative grounded in the causality behind experimental choices, ensuring a self-validating and robust analytical system.

The Challenge of Imidazole and Its Impurities

The primary challenge in analyzing imidazole and its related impurities lies in their polar nature.[5] Highly polar compounds often exhibit poor retention on traditional reversed-phase (RP) HPLC columns, such as C18, leading to their elution at or near the solvent front, which can mask their presence and prevent accurate quantification.[6] Furthermore, the basic nature of the imidazole ring can lead to peak tailing and broadening due to interactions with residual silanol groups on the silica-based stationary phases.[7]

Strategic Approaches to HPLC Method Development

A successful HPLC method for imidazole impurities must address the challenges of retention and peak shape. The following sections compare different strategies, providing the rationale behind each choice to guide the development of a robust and reliable method.

The choice of the stationary phase is the most critical decision in HPLC method development.[8] For polar analytes like imidazole, several options are available, each with its own set of advantages and disadvantages.

  • Reversed-Phase (RP) Chromatography: While standard C18 columns are often the first choice in many HPLC applications, they are generally not ideal for retaining highly polar compounds like imidazole.[5][9] However, modern advancements have led to the development of specialized RP columns that can offer improved retention for polar analytes.

    • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded at the base of the C18 chain.[10] This feature allows the use of highly aqueous mobile phases (even 100% water) without the risk of phase collapse, which is a common issue with traditional C18 columns.[10] This makes them a suitable option for retaining and separating polar imidazole impurities.

    • Polar-Endcapped Columns: These columns feature a polar group at the end of the C18 chain, which also enhances their compatibility with aqueous mobile phases and improves the retention of polar compounds.[10]

    • "Aqueous" C18 Columns: Some manufacturers offer C18 columns specifically designed for use with highly aqueous mobile phases, providing better retention for polar analytes.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[9][11] In HILIC, a polar stationary phase (such as bare silica or a bonded phase with polar functional groups) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous component.[5] This technique offers excellent retention for polar imidazole impurities.[11]

  • Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte. This complex has increased hydrophobicity and can be retained on a standard reversed-phase column. While effective, this method can suffer from long equilibration times and can be harsh on the column.

Comparison of Column Chemistries for Imidazole Impurity Analysis

Column ChemistryPrincipleAdvantages for Imidazole AnalysisDisadvantages
Standard C18 Hydrophobic interactionsWidely available, familiar to most analysts.Poor retention of polar imidazole impurities.[5]
Polar-Embedded/Endcapped C18 Hydrophobic interactions with enhanced polar selectivityGood retention of polar compounds, compatible with highly aqueous mobile phases.[10]May have different selectivity compared to standard C18.
Hydrophilic Interaction (HILIC) Partitioning of analytes into a water-enriched layer on the stationary phaseExcellent retention for highly polar compounds like imidazole.[9][11]Can have longer equilibration times and may be more sensitive to mobile phase composition.[9]
Ion-Pair Chromatography Forms a neutral ion-pair with the analyte for retention on an RP columnCan be effective for charged analytes.Can lead to long column equilibration times and potential for baseline noise.

The mobile phase composition plays a critical role in achieving the desired separation.[12] Key parameters to optimize include the organic modifier, pH, and buffer concentration.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[13] Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity. For HILIC, acetonitrile is the preferred organic solvent due to its aprotic nature.[5]

  • pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds like imidazole.[4] By adjusting the pH, the ionization state of the analyte can be controlled, which in turn affects its retention and peak shape. For basic compounds like imidazole, working at a pH about two units above its pKa can suppress its protonation, leading to better retention and peak shape on a reversed-phase column.[7] Conversely, in HILIC, a slightly acidic pH can be beneficial.

  • Buffers: Using a buffer in the mobile phase is essential to maintain a constant pH and ensure reproducible retention times.[13] Common buffers include phosphate, acetate, and formate. The choice of buffer should be compatible with the chosen column and detection method (e.g., volatile buffers like ammonium formate or acetate are preferred for LC-MS).[5]

The choice of detector depends on the concentration levels of the impurities and their chromophoric properties.

  • UV/Vis Detection: This is the most common detector used in HPLC.[14] Imidazole and many of its derivatives have a UV absorbance maximum around 210 nm.[15] A Diode Array Detector (DAD) is particularly useful as it can acquire spectra across a range of wavelengths, which can help in peak identification and purity assessment.[16]

  • Mass Spectrometry (MS) Detection: When coupled with HPLC, MS provides highly sensitive and selective detection, as well as structural information about the impurities.[17] This is particularly valuable for identifying unknown impurities.[18]

A Systematic Workflow for HPLC Method Development

The following workflow provides a structured approach to developing a robust HPLC method for imidazole impurities.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile (ATP) B Select Column Chemistries (e.g., Polar-Embedded C18, HILIC) A->B Based on analyte properties C Screen Mobile Phases (Organic Modifier, pH) B->C Systematic screening D Evaluate Initial Separations C->D Assess retention, peak shape, resolution E Fine-tune Gradient Profile D->E Refine separation F Optimize Flow Rate and Temperature E->F Improve efficiency and runtime G Assess Method Robustness F->G DOE approach recommended H Validate according to ICH Q2(R1) Guidelines G->H Finalized method I Specificity, Linearity, Accuracy, Precision, LOD/LOQ H->I Demonstrate suitability

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: A Starting Point for Imidazole Impurity Analysis

This protocol provides a robust starting point for the analysis of imidazole and its potential impurities.

1. Instrumentation and Materials:

  • HPLC system with a DAD or MS detector

  • Polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) or a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • HPLC-grade acetonitrile and water

  • Ammonium formate or ammonium acetate (for MS compatibility) or phosphate buffer

  • Formic acid or ammonium hydroxide for pH adjustment

  • Reference standards for imidazole and any known impurities

2. Preparation of Solutions:

  • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid (for RP-HPLC).

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 90:10 v/v).

  • Standard and Sample Solutions: Prepare stock solutions of the reference standards and the sample in the diluent to a suitable concentration (e.g., 1 mg/mL for the API and spiked levels for impurities).

3. Chromatographic Conditions (Reversed-Phase Example):

  • Column: Polar-embedded C18 (4.6 x 150 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 210 nm

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25.1-30 min: 5% B (re-equilibration)

Forced Degradation Studies: A Critical Component of Method Validation

Forced degradation studies are essential to demonstrate the stability-indicating nature of the developed HPLC method.[19][20] These studies involve subjecting the API to various stress conditions to generate potential degradation products.[21] The developed method must be able to separate the main peak from all degradation products.[22]

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105 °C

  • Photolytic Degradation: Exposure to UV and visible light

The imidazole moiety has been shown to be susceptible to base-mediated autoxidation and photodegradation.[23]

Method Validation: Ensuring Trustworthiness and Reliability

Once a suitable method has been developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[24] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[25]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[26]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[26]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[26]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[26]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[25]

Regulatory Considerations

Regulatory agencies like the FDA and EMA have strict guidelines for the control of impurities in pharmaceutical products.[1][2] The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[24][27] Any impurity found at a level higher than 0.1% must be identified and characterized.[28]

Alternative and Complementary Analytical Techniques

While HPLC is the workhorse for impurity analysis, other techniques can provide valuable complementary information.

Comparison of Analytical Techniques for Imidazole Impurity Analysis

TechniquePrincipleStrengths for Imidazole AnalysisLimitations
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particles for higher resolution and speedFaster analysis times, better resolution.[5]Higher backpressure requires specialized instrumentation.
Gas Chromatography (GC) Separation of volatile compounds in the gas phaseSuitable for volatile impurities.Requires derivatization for non-volatile imidazole compounds.[29]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric fieldHigh efficiency for charged species, low sample and reagent consumption.[30]Can have lower sensitivity and reproducibility compared to HPLC.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phaseOrthogonal to reversed-phase HPLC, suitable for polar compounds.[5]Less common instrumentation.
Conclusion: A Commitment to Scientific Integrity

The development of a robust and reliable HPLC method for the analysis of imidazole impurities is a critical task in pharmaceutical development. It requires a deep understanding of chromatographic principles, a systematic approach to method development, and a commitment to rigorous validation. By carefully selecting the appropriate column chemistry, optimizing the mobile phase, and employing suitable detection techniques, researchers can develop methods that are not only scientifically sound but also meet the stringent requirements of regulatory agencies. This ensures the quality, safety, and efficacy of the final drug product, ultimately protecting public health.[1]

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  • A stability indicating RP-HPLC method for the simultaneous estimation of metronidazole, clindamycin and clotrimazole in bulk. (2014, December 21). World Journal of Pharmaceutical Sciences.
  • HPLC problems with very polar molecules. (2024, January 25). Axion Labs.

Sources

Elemental Analysis Standards for Imidazole Hydrobromide Salts: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Imidazole hydrobromide (Im·HBr) salts are critical intermediates in pharmaceutical synthesis and materials science (e.g., ferroelectrics). However, validating their purity presents a dual analytical challenge that often leads to rejection in peer review or QC failure:

  • Halogen Interference: The bromide ion (

    
    ) can poison standard combustion catalysts or form volatile reaction byproducts that interfere with thermal conductivity detectors (TCD) in CHN analyzers.
    
  • Hygroscopicity: Imidazole salts are prone to rapid moisture uptake, skewing Hydrogen/Oxygen values and artificially depressing Carbon/Nitrogen percentages.

This guide compares the three prevailing "Standards" of analysis—Automated Combustion (CHN) , Potentiometric Titration , and Microwave-Induced Combustion (MIC) —to determine the most reliable protocol for verifying Im·HBr stoichiometry.

Comparative Analysis of Analytical Standards

The following table synthesizes performance metrics for the three primary analytical standards.

Table 1: Performance Comparison of Analytical Methods
FeatureStandard A: Automated Combustion (CHN) Standard B: Potentiometric Titration Standard C: MIC + Ion Chromatography
Primary Analyte Carbon, Hydrogen, NitrogenBromide (

)
Total Bromine, Carbon, Sulfur
Principle High-temp oxidation (1150°C) + TCD detectionElectrochemical potential change (Ag/AgBr)Closed-vessel microwave digestion + Conductivity
Precision (RSD) ± 0.3% - 0.5% (Absolute)< 0.1% - 0.2% (High Precision)± 1.0% - 2.0%
Halogen Tolerance Low (Requires Ag/Cu traps)High (Native detection)High (Designed for halogens)
Sample Size Micro (1–3 mg)Macro (100–200 mg)Meso (10–50 mg)
Cost per Run LowLowHigh
Best For... General organic purity (C/N ratio)Stoichiometry confirmation (HBr ratio) Trace impurity analysis

Technical Deep Dive & Validation Protocols

Standard A: Automated Combustion (CHN)

The Baseline Standard

While CHN is the industry baseline, it fails for Im·HBr without specific modifications. Standard combustion converts Bromine to


 and 

, which can co-elute with water or poison the reduction tube.

Critical Modifications for Validity:

  • Reagent: Use Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) as a combustion aid to ensure complete oxidation.
  • Scrubbing: Ensure the instrument is fitted with a fresh Silver wool trap to sequester free halogens (

    
    ).
    
  • Correction: If

    
     is not trapped, it will artificially inflate the Nitrogen signal in some TCD configurations.
    
Standard B: Potentiometric Titration (Recommended)

The Stoichiometric Gold Standard

For hydrobromide salts, measuring the counter-ion is often more precise than measuring the organic skeleton. Potentiometric titration with Silver Nitrate (


) provides a direct measurement of the salt formation ratio.[1]

Mechanism:



The endpoint is detected not by color (which is subjective), but by the inflection point in the potential difference between a Silver electrode and a Reference electrode.

Standard C: Hybrid Protocol (The "Publishable" Standard)

The E-E-A-T Certified Approach

For high-impact journals and drug master files (DMF), a single method is insufficient. The Hybrid Protocol combines Method A (for C/N ratio) and Method B (for absolute purity).

Decision Logic for Method Selection

AnalysisLogic Start Sample: Imidazole Hydrobromide Dry Step 1: Vacuum Dry (40°C, 4h, P2O5) Start->Dry Split Split Sample Dry->Split Titration Method B: Potentiometric Titration (Target: Br- Content) Split->Titration CHN Method A: CHN Combustion (Target: C/N Ratio) Split->CHN CheckBr Is Br% within ±0.4% theoretical? Titration->CheckBr Pass PASS: High Purity Verified CheckBr->Pass Yes Fail FAIL: Reprocess/Recrystallize CheckBr->Fail No (<98%) CheckCN Is C/N Ratio Correct? CHN->CheckCN CheckCN->Pass Yes Hydrate Result: Hydrated Salt (Im·HBr·xH2O) CheckCN->Hydrate C% Low, H% High

Figure 1: Decision tree for validating Imidazole Hydrobromide salts using a hybrid analytical approach.

Detailed Experimental Protocol: Potentiometric Titration

This protocol is self-validating and minimizes human error compared to visual indicators (Fajans/Mohr methods).

Reagents:

  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.[2]
    
  • Solvent: 50 mL Dilute Nitric Acid (

    
    , 1%) or Acetone/Water (1:1) for solubility.
    
  • Electrode: Combined Silver Ring Electrode (e.g., Metrohm Ag Titrode).

Step-by-Step Workflow:

  • Preparation:

    • Dry the Im·HBr salt in a vacuum desiccator over

      
       for 4 hours.
      
    • Weigh accurately ~150 mg of the dried salt into a 100 mL beaker.

    • Dissolve in 50 mL of solvent. Ensure complete dissolution (sonicate if necessary).

  • Calibration:

    • Run a blank titration on the solvent alone.

    • Run a "Check Standard" using pure Potassium Bromide (KBr) to verify titrant normality.

  • Titration:

    • Immerse the Ag electrode.

    • Titrate with 0.1 N

      
       using Dynamic Equivalence Point Titration (DET)  mode.
      
    • Note: Small additions (0.05 mL) near the endpoint are crucial for derivative calculation.

  • Calculation:

    
    
    
    • 
      : Volume at equivalence point (mL)
      
    • 
      : Normality of 
      
      
      
    • 
      : Weight of sample (g)
      

Validation Criteria:

  • The inflection point (first derivative maximum) must be sharp (>100 mV change).

  • RSD of triplicate runs must be < 0.5%.

Representative Data: What to Expect

When comparing a pure anhydrous sample versus a wet sample, the data will diverge characteristically.

Element / IonTheoretical (Im[3][4][5]·HBr)Experimental (Pure)Experimental (Wet/Impure)Diagnosis
Carbon (C) 24.19%24.15%23.10%Low: Indicates water or inorganic impurity.
Hydrogen (H) 3.38%3.40%3.85%High: Confirms presence of water (

).
Nitrogen (N) 18.80%18.75%18.10%Low: Dilution effect by water.
Bromide (Br) 53.63%53.58%53.20%Check: If Br is correct but C/N low, sample is wet.

Interpretation:

  • If Method A (CHN) shows low Carbon but Method B (Titration) shows correct Bromide, the sample is likely the correct salt but hygroscopic (wet).

  • If Method B shows low Bromide (<53%), the salt formation is incomplete (excess free imidazole).

References

  • Universal Lab. (2024). Basic principles and tests of organic element analysis. Retrieved from [Link]

  • RSC Advances. (2022). Fully exploited imidazolium bromide for simultaneous resolution of cathode and anode challenges in zinc–bromine batteries.[6] Retrieved from [Link]

  • ResearchGate. (2013). A Novel Potentiometric Titration Method for Quantitative Determination of Bromide Content in Doxorubicin Hydrochloride.[7] Retrieved from [Link]

  • Galbraith Laboratories. (2020). Elemental analysis data for imidazole derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, in-depth overview of the proper disposal procedures for 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide. This document is intended for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance in the laboratory.

Immediate Safety and Hazard Assessment

This compound is a corrosive and toxic compound that requires careful handling to mitigate risks. Understanding its specific hazards is the foundation for safe disposal.

1.1. Hazard Identification

The primary hazards associated with this compound are:

  • Corrosivity: It can cause severe skin burns and eye damage.

  • Toxicity: It is harmful if swallowed.

  • Reactivity: As a brominated organic compound, it can react violently with easily oxidized substances, alkalis, reducing agents, and certain metals like aluminum.[1]

1.2. Personal Protective Equipment (PPE)

Due to the hazardous nature of this chemical, the following minimum PPE must be worn at all times during handling and disposal:

  • Gloves: Chemical-resistant gloves such as nitrile or neoprene are essential. Always consult the manufacturer's glove compatibility chart.

  • Eye Protection: Chemical splash goggles and a face shield are required to protect against splashes.

  • Protective Clothing: A fully buttoned lab coat or a chemical-resistant apron must be worn.

  • Footwear: Closed-toe shoes are mandatory.

All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood.[2]

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

2.1. Waste Classification

This compound and any materials contaminated with it are classified as halogenated organic hazardous waste .[1] This classification is in line with regulations for halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA) in the United States.[3]

2.2. Collection Procedures

  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated materials such as gloves, weighing paper, and pipette tips.

    • Absorbent materials used for spill cleanup.

    All solid waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from the decontamination of empty containers.

    Aqueous and solvent-based solutions must be collected in separate, compatible, and sealed hazardous waste containers.[1][2]

2.3. Container Labeling

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard class: "Corrosive" and "Toxic"

  • An indication that it is "Halogenated Organic Waste"[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

3.1. Small Spills

For small spills within a chemical fume hood:

  • Ensure all personnel in the immediate area are aware of the spill.

  • Wearing appropriate PPE, neutralize the spill with a suitable agent like sodium thiosulfate.[1]

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1][4]

  • Decontaminate the spill area with a suitable laboratory detergent and water. Collect the cleaning materials as hazardous waste.

3.2. Large Spills

For large spills or any spill outside of a fume hood:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Prevent the spill from entering drains.

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent in which the compound is soluble.

    • Collect all rinsate in a labeled "Halogenated Organic Waste" container.[5]

  • Drying: Allow the rinsed container to air dry completely in a well-ventilated area or a chemical fume hood.

  • Disposal: Once decontaminated and dry, the container can typically be disposed of as regular laboratory waste, in accordance with institutional policies.

Disposal Workflow

The primary and most secure method for the final disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat or incinerate halogenated organic compounds in compliance with federal and local regulations.[6]

Below is a visual representation of the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 On-Site Management cluster_1 Contingency cluster_2 Final Disposal Waste_Generation Waste Generation (Solid or Liquid) Segregation Segregate as 'Halogenated Organic Waste' Waste_Generation->Segregation Labeling Label Container Correctly: - Hazardous Waste - Chemical Name - Hazards Segregation->Labeling Storage Store in a cool, dry, well-ventilated area away from incompatibles Labeling->Storage Collection Arrange for Collection by Licensed Hazardous Waste Vendor Storage->Collection Spill Spill Occurs Small_Spill Small Spill Procedure: 1. Neutralize (Sodium Thiosulfate) 2. Absorb 3. Collect as Waste Spill->Small_Spill Small & Contained Large_Spill Large Spill Procedure: 1. Evacuate 2. Notify EHS Spill->Large_Spill Large or Uncontained Small_Spill->Segregation Transportation Transport to a Treatment, Storage, and Disposal Facility (TSDF) Collection->Transportation Final_Disposal Final Disposal: - High-Temperature Incineration - Other Approved Treatment Transportation->Final_Disposal

Caption: Decision workflow for handling and disposal.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 2007915-81-1
Molecular Formula C5H8N2Br2
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)
Signal Word Danger
Pictograms GHS05 (Corrosion)
Storage Temperature 4°C, under nitrogen

References

  • Benchchem. Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • MilliporeSigma. This compound | 2007915-81-1.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods? (2025).
  • Echemi. 5-(BROMOMETHYL)-1-METHYL-1H-IMIDAZOLE,97% Safety Data Sheets.
  • Spectrum Chemical. Material Safety Data Sheet - 1-Methylimidazole. (2006).
  • Washington State University. Bromine Standard Operating Procedure.
  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
  • MilliporeSigma. This compound.
  • Benchchem. Safe Disposal of (-)-Bromocyclen: A Comprehensive Guide for Laboratory Professionals.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

Sources

Technical Guide: Operational Safety & Logistics for 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2007915-81-1 | Hazard Class: Corrosive / Acute Toxicant | Reactivity: Alkylating Agent

Executive Safety Assessment

From the Desk of the Senior Application Scientist:

Handling 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide requires a shift in mindset from "standard organic handling" to "containment of a dual-threat agent." This compound presents two distinct chemical hazards that dictate our safety protocol:

  • The Hydrobromide Salt (HBr): Upon contact with mucosal membranes or ambient moisture, this salt hydrolyzes to release hydrobromic acid. This causes immediate, severe chemical burns to the respiratory tract and eyes.

  • The Bromomethyl Moiety: This is a potent electrophile (alkylating agent). Unlike simple acids, alkylating agents can covalently modify biological macromolecules (DNA/Proteins).

The Core Directive: Prevent dust generation and exclude moisture.[1][2][3] Your primary engineering control is a certified chemical fume hood; your secondary defense is the PPE system detailed below.

The Personal Defense System (PPE Matrix)

Do not rely on generic lab safety rules. Use this matrix to select PPE based on the specific scale of your operation.

ComponentStandard Protocol (< 1g / Analytical)Preparative Protocol (> 1g / Synthesis)Technical Rationale (The "Why")
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 (if powder transfer is open)The HBr salt creates an acidic aerosol upon hydrolysis. Inhalation causes immediate bronchial spasms.
Hand Protection Double Nitrile Gloves (0.11 mm min)Double Nitrile (Outer) + Laminate/Silver Shield (Inner)Alkyl bromides can permeate standard nitrile over time. Double gloving provides a "breakthrough indicator" layer.
Eye Protection Chemical Splash GogglesGoggles + Face ShieldSafety glasses are insufficient. Goggles seal against corrosive dust entry; face shields protect the neck from projectile hydrolysis.
Body Defense Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek/PVC)Cotton absorbs; Tyvek repels. At larger scales, a spill requires an impermeable barrier to prevent skin absorption.
Operational Logistics & Handling
A. Storage & Stability[1][2][3][4][5]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Strictly Under Inert Gas (Nitrogen/Argon) .

  • Logic: The compound is hygroscopic. Moisture ingress degrades the reagent into the corresponding alcohol and HBr, pressurizing the container and destroying purity.

B. Weighing & Transfer Protocol

Crucial Step: Never weigh this compound on an open bench.

  • Equilibrate: Allow the container to warm to room temperature before opening to prevent condensation inside the bottle.

  • Static Control: Use an antistatic gun or ionizer bar inside the hood. Brominated salts are prone to static charge, which causes "jumping" and aerosolization of the powder.

  • The "Closed Transfer": For quantities >1g, avoid spatulas. Dissolve the solid in the reaction solvent (e.g., anhydrous DMF or DCM) directly in the shipping bottle if possible, or use a powder funnel with a directed nitrogen stream.

Emergency Response & Decontamination

The "Self-Validating" Decontamination System: You must have a designated "Quench Station" prepared before you open the bottle.

  • The Solution: 10% Sodium Thiosulfate (

    
    ) + 5% Sodium Bicarbonate (
    
    
    
    ) in water.
  • The Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly reacting with the bromomethyl group to form a non-toxic Bunte salt, while bicarbonate neutralizes the HBr acid.

Workflow Visualization: Spill Response

The following diagram outlines the decision logic for a spill event.

SpillResponse Start SPILL DETECTED Assess Assess Scale & Form Start->Assess Powder Dry Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid Action1 Cover with Dry Sand/Vermiculite (Do NOT use water yet) Powder->Action1 Prevent Aerosol Action2 Absorb with Polypropylene Pads Liquid->Action2 Contain Spread Decon Apply Thiosulfate/Bicarbonate Slurry (Wait 15 mins for Quenching) Action1->Decon Action2->Decon Cleanup Collect as Hazardous Chemical Waste (Label: Corrosive + Toxic) Decon->Cleanup

Figure 1: Logic flow for managing spills of alkylating hydrobromide salts. Note the critical pause for chemical quenching.

Waste Disposal Architecture

Do not simply throw this into the "General Organic" bin. The residual alkylating power poses a risk to waste handlers.

Step-by-Step Disposal Protocol:

  • Segregation: Keep separate from oxidizers (risk of bromine gas evolution).

  • Pre-Treatment (Recommended):

    • Rinse empty containers with the Thiosulfate/Bicarbonate decon solution described above.

    • Allow the rinse to sit for 30 minutes.

    • Check pH (aim for pH 7-9).

  • Final Disposal:

    • Label the waste clearly: "Contains Deactivated Alkyl Bromide + Sodium Thiosulfate."

    • Dispose of via high-temperature incineration service.

Disposal Decision Tree

DisposalLogic Waste Waste Generation Type Is it Bulk Solid or Trace Residue? Waste->Type Bulk Bulk Solid (>1g) Type->Bulk Trace Trace/Glassware Type->Trace HazTag Tag: Corrosive/Toxic (Solid Waste) Bulk->HazTag Direct Pack Quench Chemical Quench (Thiosulfate/Bicarb) Trace->Quench Rinse Quench->HazTag Aqueous Waste Sewer ILLEGAL: Do NOT Drain Dispose Quench->Sewer Strictly Prohibited

Figure 2: Waste stream segregation ensures downstream safety and regulatory compliance.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for Thiosulfate quenching protocols of alkyl halides).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.